Product packaging for 3-Acetyl-2-methylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 29096-60-4)

3-Acetyl-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1302022
CAS No.: 29096-60-4
M. Wt: 174.2 g/mol
InChI Key: RMDMJJKMOQLKPC-UHFFFAOYSA-N
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Description

3-Acetyl-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1302022 3-Acetyl-2-methylimidazo[1,2-a]pyridine CAS No. 29096-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O/c1-7-10(8(2)13)12-6-4-3-5-9(12)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDMJJKMOQLKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370643
Record name 3-Acetyl-2-methylimidazo[1,2-a]pyridine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29096-60-4
Record name 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone
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Record name 3-Acetyl-2-methylimidazo[1,2-a]pyridine
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Record name 1-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This class of compounds is known to exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, details experimental protocols for their determination, and explores its involvement in key cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

General Properties

This compound is a solid at room temperature.[1] The core structure consists of a fused imidazole and pyridine ring system, with a methyl group at position 2 and an acetyl group at position 3.[1]

Quantitative Physicochemical Data
PropertyValueSourceNotes
Molecular Formula C₁₀H₁₀N₂O[1]-
Molecular Weight 174.20 g/mol [1]-
CAS Number 29096-60-4[1]-
Melting Point 205.8–207.3 °C[2]Experimentally determined for a similar derivative, N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine. The exact melting point for this compound is not specified in the searched literature.
pKa Predicted: ~5.0-6.0Predicted based on the basic nitrogen of the imidazopyridine ring system. Experimental determination is recommended for confirmation.
logP Predicted: 1.5 - 2.5Predicted using computational algorithms. This value suggests moderate lipophilicity.
Solubility Sparingly soluble in water[1]The heterocyclic structure with both polar (acetyl group, nitrogen atoms) and non-polar (methyl group, aromatic rings) features influences its solubility.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathway Involvement

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticancer properties, which are often attributed to their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in cancer. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as inhibitors of this pathway.[3][4] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt. Downstream, this leads to the inhibition of mTOR, a key regulator of protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes Inhibitor This compound (or derivative) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and cell survival. Chronic activation of this pathway is implicated in various cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to modulate the NF-κB pathway, thereby exerting anti-inflammatory and pro-apoptotic effects. This modulation can occur through the inhibition of IKK, which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB dimer (p50/p65) is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of target genes.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates Inhibitor This compound (or derivative) Inhibitor->IKK Inhibits

Caption: NF-κB signaling pathway and the modulatory effect of imidazo[1,2-a]pyridines.

Conclusion

This compound is a compound with significant potential in drug discovery, stemming from the established biological activities of the imidazo[1,2-a]pyridine scaffold. This guide has provided a summary of its known and predicted basic properties, along with standardized protocols for their experimental determination. Furthermore, the elucidation of its involvement in the PI3K/Akt/mTOR and NF-κB signaling pathways provides a mechanistic basis for its potential therapeutic applications, particularly in oncology and inflammatory diseases. Further experimental validation of the predicted physicochemical properties and more in-depth studies into its specific interactions with cellular targets will be crucial for its future development as a drug candidate.

References

An In-Depth Technical Guide to 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the versatile imidazo[1,2-a]pyridine scaffold, it holds potential for a wide range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context. While specific quantitative data for this particular derivative remains limited in publicly accessible literature, this document compiles available information and provides a framework for its scientific exploration.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone, is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
CAS Number 29096-60-4
Appearance Solid

Synthesis

The primary synthetic route reported for this compound involves the condensation reaction between a 2-aminopyridine derivative and a β-dicarbonyl compound.

General Synthesis Workflow

Synthesis_Workflow reagents 2-Aminopyridine + 3-Chloro-2,4-pentanedione reaction Condensation Reaction reagents->reaction product This compound reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification Signaling_Pathway cluster_0 Potential Target Pathways PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellProcesses Cell Proliferation, Survival, Inflammation mTOR->CellProcesses STAT3 STAT3 NFkB NF-κB STAT3->NFkB NFkB->CellProcesses ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K Inhibition ImidazoPyridine->STAT3 Modulation

An In-depth Technical Guide to 3-Acetyl-2-methylimidazo[1,2-a]pyridine: Chemical Structure, Nomenclature, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetyl-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, spectroscopic data, and its role in key biological signaling pathways.

Chemical Structure and Nomenclature

This compound is a fused heterocyclic system comprising an imidazole ring fused to a pyridine ring. The core structure is the imidazo[1,2-a]pyridine moiety, with a methyl group at position 2 and an acetyl group at position 3.

Chemical Structure:

Chemical structure of this compound

Systematic and Alternative Names:

TypeName
IUPAC Name 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone[1]
Alternative Name This compound
Other Names Ethanone, 1-(2-methylimidazo[1,2-a]pyridin-3-yl)-

Physicochemical and Spectroscopic Data

This section summarizes the key physicochemical and spectroscopic properties of this compound and its core imidazo[1,2-a]pyridine scaffold.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 29096-60-4[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Physical State Solid at room temperature[1]
Canonical SMILES CC1=NC2=CC=CC=N2C1C(=O)C[1]
InChI Key RMDMJJKMOQLKPC-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data for Imidazo[1,2-a]pyridine Derivatives (Representative Data)

TechniqueDataSource
¹H NMR (CDCl₃, ppm) δ 8.13 (d, J = 6.8 Hz, 1H), 7.98-7.96 (m, 2H), 7.87 (s, 1H), 7.64 (d, J = 9.2 Hz, 1H), 7.46-7.42 (m, 2H), 7.35-7.31 (m, 1H), 7.19-7.15 (m, 1H), 6.80-6.77 (m, 1H) for a 2-phenyl derivative.[2]
¹³C NMR (CDCl₃, ppm) δ 145.98, 143.57, 128.54, 127.99, 127.31, 125.13, 117.43, 112.33 for a 2-phenyl derivative.[2]
FT-IR (cm⁻¹) ~3100 (C-H stretching of pyridine), ~1600 & 1450 (C-C and C-N stretching), ~1370 & ~1200 (C-N stretching of imidazole), ~750 (C-H bending).[3]
Mass Spectrometry (MS) m/z: 195.00 (M+H)⁺ for 2-phenylimidazo[1,2-a]pyridine.[2]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of this compound. It is based on the commonly employed reaction of 2-aminopyridine with a β-dicarbonyl compound.

Synthesis of this compound

This protocol describes the synthesis via the reaction of 2-aminopyridine with 3-chloro-2,4-pentanedione.

Materials:

  • 2-Aminopyridine

  • 3-Chloro-2,4-pentanedione

  • Ethanol (or a similar suitable solvent)

  • Sodium bicarbonate (or another suitable base)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate (1.2 eq) followed by the dropwise addition of 3-chloro-2,4-pentanedione (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Significance and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are recognized for their broad spectrum of biological activities and have been investigated as inhibitors of various key signaling pathways implicated in diseases such as cancer.

Wnt/β-catenin Signaling Pathway

Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.

Wnt_beta_catenin_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression (e.g., c-myc, Cyclin D1) TCF_LEF->Target_Genes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->beta_catenin Inhibition

Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyridine derivatives.

PI3K/mTOR Signaling Pathway

Derivatives of imidazo[1,2-a]pyridine have been developed as potent inhibitors of the PI3K/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K_mTOR_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have also been shown to modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer.

STAT3_NFkB_pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2) pSTAT3->Inflammatory_Genes Nuclear Translocation NFkB NF-κB NFkB->Inflammatory_Genes Nuclear Translocation IkB IκB IkB->NFkB Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 Inhibition Imidazopyridine->NFkB Inhibition

Caption: Modulation of the STAT3/NF-κB signaling pathway.

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the biological screening of novel imidazo[1,2-a]pyridine derivatives.

biological_screening_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Cytotoxicity_Assay->Enzyme_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Enzyme_Assay->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Western_Blot->Flow_Cytometry Gene_Expression Gene Expression Analysis (qPCR) Flow_Cytometry->Gene_Expression Animal_Model Animal Model of Disease (e.g., Xenograft) Gene_Expression->Animal_Model Toxicity_Study Toxicity Studies Animal_Model->Toxicity_Study Efficacy_Study Efficacy Studies Toxicity_Study->Efficacy_Study

Caption: A generalized experimental workflow for the biological evaluation of imidazo[1,2-a]pyridine derivatives.

Quantitative Biological Data

The following table summarizes representative in vitro biological activities of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines and enzymes.

Table 3: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetCell Line/EnzymeIC₅₀ (µM)Source
Compound 12 AnticancerHT-29 (Colon Cancer)4.15 ± 2.93[4]
Compound 14 AnticancerB16F10 (Melanoma)21.75 ± 0.81[4]
Compound 18 AnticancerMCF-7 (Breast Cancer)14.81 ± 0.20[4]
2a PI3Kα InhibitorPI3Kα0.67[5]
2g PI3Kα InhibitorPI3Kα0.0018[5]
12 (thiazole derivative) PI3Kα InhibitorPI3Kα0.0028[5]
6f COX-2 InhibitorCOX-20.07-0.18[6]
7a AcetylcholinesteraseRat Brain AChE55 ± 0.53[7]
7b AcetylcholinesteraseRat Brain AChE51 ± 0.37[7]

This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing essential information on the chemical and biological aspects of this compound and its derivatives.

References

The Dawn of a Privileged Scaffold: A Technical History of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of the imidazo[1,2-a]pyridine core, a now-ubiquitous scaffold in medicinal chemistry. We delve into the seminal synthesis that first brought this heterocyclic system to light and trace the early investigations into its biological potential. This document provides a historical context for the continued exploration of imidazo[1,2-a]pyridines, a class of compounds that has yielded numerous therapeutic agents.

The Genesis: Tschitschibabin's Pioneering Synthesis

The first documented synthesis of the imidazo[1,2-a]pyridine ring system is credited to the Russian chemist Aleksei E. Tschitschibabin (Chichibabin) in 1925. His work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for all subsequent explorations of this versatile heterocycle. The initial method involved the reaction of 2-aminopyridine with a reactive aldehyde derivative under harsh conditions.

The First Synthesis: A Landmark Reaction

The seminal synthesis involved the reaction of 2-aminopyridine with bromoacetaldehyde in a sealed tube at elevated temperatures (150-200 °C). This condensation reaction, a variation of what would become known as the Tschitschibabin reaction for pyridines, directly afforded the fused imidazo[1,2-a]pyridine core. While the initial reported yields were modest, this discovery opened the door to a new class of heterocyclic compounds.

Experimental Protocol: Tschitschibabin's Synthesis of Imidazo[1,2-a]pyridine (1925)

Reactants:

  • 2-Aminopyridine

  • Bromoacetaldehyde

Procedure:

  • A mixture of 2-aminopyridine and bromoacetaldehyde was sealed in a glass tube.

  • The sealed tube was heated in an oven at a temperature ranging from 150 °C to 200 °C for several hours.

  • Upon cooling, the reaction mixture was treated with a base, such as sodium hydrogen carbonate, to neutralize the hydrobromic acid formed during the reaction.

  • The crude product was then purified, likely through recrystallization, to yield the imidazo[1,2-a]pyridine product.

Note: The original 1925 publication lacks the detailed, step-by-step procedural format of modern chemical literature. The protocol above is a reconstruction based on the available information.

The logical workflow for this pioneering synthesis can be visualized as a two-step process: initial alkylation of the endocyclic nitrogen of 2-aminopyridine followed by intramolecular cyclization.

Tschitschibabin Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Aminopyridine 2-Aminopyridine Alkylation Alkylation 2-Aminopyridine->Alkylation Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde->Alkylation Cyclization Cyclization Alkylation->Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization->Imidazo[1,2-a]pyridine Anthelmintic Mechanism of Action Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Tubulin Tubulin Imidazo[1,2-a]pyridine->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Parasite_Cell_Structure Parasite Cell Structure & Function Microtubule_Polymerization->Parasite_Cell_Structure Disrupts Paralysis_and_Death Paralysis and Death of Parasite Parasite_Cell_Structure->Paralysis_and_Death Zolpidem Mechanism of Action Zolpidem Zolpidem GABA_A_Receptor GABA-A Receptor (α1 subunit) Zolpidem->GABA_A_Receptor Allosterically modulates Chloride_Ion_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Ion_Influx Enhances GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Ion_Influx->Neuronal_Hyperpolarization Sedation_Hypnosis Sedation and Hypnosis Neuronal_Hyperpolarization->Sedation_Hypnosis

Technical Guide: Spectroscopic and Synthetic Profile of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 3-Acetyl-2-methylimidazo[1,2-a]pyridine. The information is structured to be a valuable resource for researchers in medicinal chemistry and drug development.

Compound Identity

  • Chemical Name: 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

  • Common Name: this compound

  • CAS Number: 29096-60-4[1]

  • Molecular Formula: C₁₀H₁₀N₂O[1]

  • Molecular Weight: 174.20 g/mol [1]

  • Chemical Structure:

Spectroscopic Data

While a complete set of publicly available, experimentally determined spectra for this specific molecule is limited, the following tables summarize the expected spectroscopic data based on the analysis of closely related imidazo[1,2-a]pyridine derivatives.

Table 1: Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2 - 8.5d1HH-5
~7.6 - 7.8d1HH-8
~7.2 - 7.4t1HH-7
~6.8 - 7.0t1HH-6
~2.6s3H-C(O)CH₃
~2.5s3H-CH₃ at C-2

Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~190 - 195C=O
~145 - 150C-2
~142 - 146C-8a
~125 - 130C-7
~122 - 126C-5
~115 - 120C-3
~112 - 116C-6
~28 - 32-C(O)CH₃
~15 - 20-CH₃ at C-2

Table 3: Expected Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3100 - 3000C-H stretch (aromatic)
~2950 - 2850C-H stretch (aliphatic)
~1660 - 1680C=O stretch (acetyl group)
~1630 - 1650C=N stretch (imidazole)
~1500 - 1600C=C stretch (aromatic rings)

Table 4: Expected Mass Spectrometry (MS) Data

m/zAssignment
174.08[M]⁺ (Molecular Ion)
159.06[M - CH₃]⁺
131.07[M - COCH₃]⁺

Experimental Protocols

3.1. Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction between 2-aminopyridine and 3-chloro-penta-2,4-dione.[1]

  • Materials:

    • 2-Aminopyridine

    • 3-Chloro-penta-2,4-dione

    • Ethanol (or other suitable solvent)

    • Sodium bicarbonate (or other suitable base)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-aminopyridine (1.0 eq) in ethanol, 3-chloro-penta-2,4-dione (1.1 eq) is added.

    • Sodium bicarbonate (1.5 eq) is then added to the mixture.

    • The reaction mixture is stirred at reflux for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

3.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) mass spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Characterization of this compound Start Starting Materials: - 2-Aminopyridine - 3-Chloro-penta-2,4-dione Reaction Condensation Reaction (Ethanol, NaHCO₃, Reflux) Start->Reaction Workup Aqueous Workup and Extraction (Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Spectroscopic Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Acetyl-2-methylimidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document collates known physicochemical properties and provides detailed experimental protocols for the determination of solubility and stability, in the absence of extensive publicly available data for this specific compound.

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The physicochemical properties of this compound, such as its solubility and stability, are critical parameters that influence its suitability for various research and development applications, including its potential as a pharmaceutical intermediate or a lead compound in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
CAS Number 29096-60-4[1]
Appearance Solid at room temperature[1]
IUPAC Name 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone[1]

Solubility Profile

The heterocyclic structure, containing both nitrogen atoms that can act as hydrogen bond acceptors and a relatively nonpolar aromatic system, suggests a complex solubility profile. The presence of a polar acetyl group and a nonpolar methyl group further influences its solubility in various solvents.[1]

Aqueous Solubility: Related imidazo[1,2-a]pyridine derivatives have been reported to exhibit thermodynamic aqueous solubilities ranging from 0.4 to 120 micromolar.[1] A study on 3-nitroimidazo[1,2-a]pyridine derivatives, which are structurally related, showed thermodynamic aqueous solubilities at pH 7.4 in the range of 1.4 µM to 6.9 µM.

Organic Solvent Solubility: While specific data is unavailable for the target compound, imidazo[1,2-a]pyridine derivatives are generally soluble in polar organic solvents. For comparison, Table 2 provides qualitative and predicted solubility data for the related compound 3-Acetylpyridine.

Table 2: Qualitative and Predicted Solubility of 3-Acetylpyridine (Related Compound)

Solvent ClassSpecific SolventReported Solubility
AlcoholsEthanolSoluble
MethanolSlightly Soluble
HalogenatedChloroformSlightly Soluble
EthersDiethyl EtherSoluble
HydrocarbonsLigroinInsoluble/Immiscible
AqueousHot WaterSoluble
Experimental Protocol for Solubility Determination

To determine the precise solubility of this compound, the following equilibrium solubility method can be employed.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant.

    • Centrifuge the collected supernatant at a high speed to remove any remaining suspended solid particles.

  • Analysis:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted samples using a pre-validated HPLC method with a calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Incubate at controlled temperature (e.g., 24-48h) B->C D Collect supernatant C->D E Centrifuge to remove solids D->E F Dilute supernatant E->F G Quantify by HPLC F->G H Solubility Data G->H Calculate solubility G cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of Compound B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidative (H2O2) A->D E Photolytic (UV/Vis Light) A->E F Thermal (Heat) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by LC-MS H->I J Degradation Profile I->J K Degradation Products I->K L Degradation Pathways I->L

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a plethora of derivatives exhibiting a wide spectrum of biological activities. This has resulted in several marketed drugs, including zolpidem (insomnia), alpidem (anxiolytic), and olprinone (a cardiotonic agent).[1][2] This technical guide provides a comprehensive overview of the significant biological activities associated with the imidazo[1,2-a]pyridine scaffold, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition, disruption of signaling pathways, and induction of apoptosis.

A notable area of investigation is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4] Derivatives have been designed as potent PI3Kα inhibitors, with some exhibiting IC50 values in the nanomolar range.[3][5] For instance, a thiazole derivative of the scaffold showed an IC50 of 0.0028 µM for p110α and inhibited the proliferation of A375 melanoma and HeLa cervical cancer cells.[5] Another series of compounds were identified as dual PI3K/mTOR inhibitors, with compound 15a showing excellent kinase selectivity and oral bioavailability.[4]

Furthermore, imidazo[1,2-a]pyridine-based compounds have been shown to induce cell cycle arrest and apoptosis.[3][6] For example, one study reported that a novel derivative induced G2/M cell cycle arrest and intrinsic apoptosis in melanoma and cervical cancer cells by reducing the levels of phospho-Akt and phospho-mTOR.[3] Another hybrid compound, 6d , demonstrated potent activity against A549 lung cancer cells with an IC50 of 2.8 µM and was found to induce apoptosis.[6]

The Wnt/β-catenin signaling pathway, another critical pathway in tumorigenesis, has also been successfully targeted.[7] Certain derivatives were found to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1.[7] More recently, the scaffold has been utilized to develop covalent inhibitors targeting KRAS G12C, a prevalent oncogenic mutation.[8][9]

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeTarget/Cell LineActivity (IC50)Reference
Thiazole derivative 12 p110α0.0028 µM[5]
A375 (melanoma)0.14 µM[5]
HeLa (cervical)0.21 µM[5]
Compound 2g p110α0.0018 µM[5]
Compound 6d A549 (lung cancer)2.8 µM[6]
Novel IP compoundsHCC1937 (breast cancer)45-79.6 µM[10]
Quinazoline derivative 13k PI3Kα1.94 nM[11]
Various cancer cell lines0.09-0.43 µM[11]
Imidazo[1,2-a]pyridine 2a p110α0.67 µM[5]

Key Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor activates apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation, Survival, Growth mtor->proliferation imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives imidazo_pyridine->pi3k imidazo_pyridine->akt imidazo_pyridine->mtor

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The anti-proliferative activity of imidazo[1,2-a]pyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antitubercular Activity: A Beacon of Hope Against a Resilient Pathogen

Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic agents.[12][13][14] The imidazo[1,2-a]pyridine scaffold has proven to be a particularly fruitful area for the discovery of potent anti-TB agents.[12][13][14]

Several imidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent activity against replicating, non-replicating, MDR, and XDR Mtb strains.[12][15] These compounds often exhibit low cytotoxicity, indicating a favorable selectivity index.[12] A significant breakthrough in this area is the discovery of Q203 (Telacebec), an imidazo[1,2-a]pyridine derivative that targets the cytochrome bc1 complex (QcrB) of the electron transport chain, a crucial component for ATP synthesis in Mtb.[13]

Quantitative Data: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/Derivative ClassStrainActivity (MIC)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating Mtb0.4–1.9 µM (MIC90)[12]
MDR Mtb0.07–2.2 µM (MIC90)[12]
XDR Mtb0.07–0.14 µM[12]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Sensitive Mtb0.069–0.174 µM (MIC90)[12]
Imidazo[1,2-a]pyridine amides (IPA-6)Mtb H37Rv0.05 µg/mL[16]
Imidazo[1,2-a]pyridine sulfonamides (IPS-1)Mtb H37Rv0.4 µg/mL[16]

Experimental Workflow: High-Throughput Screening for Anti-TB Agents

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization compound_library Compound Library (Imidazo[1,2-a]pyridines) ht_assay High-Throughput Assay (e.g., MABA) compound_library->ht_assay primary_hits Primary Hits ht_assay->primary_hits dose_response Dose-Response (MIC Determination) primary_hits->dose_response cytotoxicity Cytotoxicity Assay (e.g., on VERO cells) dose_response->cytotoxicity selectivity Selectivity Index Calculation cytotoxicity->selectivity sar_studies Structure-Activity Relationship (SAR) selectivity->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox in_vivo In Vivo Efficacy (Animal Models) adme_tox->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: A generalized workflow for the discovery of antitubercular imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Inoculum: A suspension of Mtb H37Rv is prepared and its turbidity is adjusted to a McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The Mtb suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days).

  • Alamar Blue Addition: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are incubated again for 24 hours.

  • Result Interpretation: A color change from blue (no growth) to pink (growth) indicates mycobacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Antiviral, Antibacterial, and Antifungal Activities

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential against a range of microbial pathogens.

Antiviral Activity: Derivatives of imidazo[1,2-a]pyridine have shown activity against various viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[17] Structure-activity relationship (SAR) studies have indicated that hydrophobicity can be a key factor for the antiviral activity of some of these compounds.[18][19]

Antibacterial Activity: Novel chalcone derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Some of these compounds have shown good activity when compared to standard drugs like ciprofloxacin. Azo-linked imidazo[1,2-a]pyridine derivatives have also demonstrated potent antibacterial and antibiofilm activities.[20]

Antifungal Activity: The scaffold has been investigated for its antifungal potential.[21][22] Chalcone hybrids have shown moderate activity against Aspergillus fumigatus, with MICs ranging from 47.65 to 180.94 µM.[22] Another study reported the activity of certain derivatives against Candida albicans.[21]

Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/Derivative ClassOrganismActivityReference
Imidazo[1,2-a]pyridine-chalcone hybridsAspergillus fumigatusMIC: 47.65-180.94 µM[22]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesCandida albicansMICs < 300 µmol/L for active compounds[21]
Azo-linked derivative 4e Gram-positive & Gram-negative bacteriaMIC: 0.5–1.0 mg/mL[20]
E. coli CTXM & K. pneumoniae NDMMIC: 0.5–0.7 mg/mL[20]

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB and STAT3 signaling pathways.[23]

A novel derivative, MIA, was found to suppress these pathways in breast and ovarian cancer cell lines.[23] It achieved this by increasing the expression of IκBα and suppressing the phosphorylation of STAT3.[23] This led to a reduction in the levels of inflammatory cytokines and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Key Signaling Pathway: STAT3/NF-κB Inhibition

STAT3_NFkB_Pathway lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb leads to degradation stat3 STAT3 tlr4->stat3 activates nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus translocates to p_stat3 p-STAT3 stat3->p_stat3 phosphorylation p_stat3->nucleus translocates to inflammatory_genes Inflammatory Genes (COX-2, iNOS, Cytokines) nucleus->inflammatory_genes transcription imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives (MIA) imidazo_pyridine->ikb promotes expression imidazo_pyridine->p_stat3

Caption: Modulation of the STAT3/NF-κB signaling pathway by anti-inflammatory imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a cornerstone in the development of new therapeutic agents. Its versatility allows for structural modifications that can be fine-tuned to target a wide array of biological targets with high potency and selectivity. The extensive research into its anticancer, antitubercular, antimicrobial, and anti-inflammatory properties has yielded promising lead compounds and, in some cases, clinical candidates.

Future research in this area will likely focus on several key aspects:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design.

  • Structure-Activity Relationship (SAR) Expansion: Continued exploration of the chemical space around the imidazo[1,2-a]pyridine core will undoubtedly lead to the discovery of even more potent and selective derivatives.

  • ADME-Tox Profiling: Early and comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives will be essential for their successful translation into clinical candidates.

  • Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyridine-based agents with existing drugs could open up new therapeutic avenues, particularly in the treatment of cancer and infectious diseases.

References

An In-depth Technical Guide to 3-Acetyl-2-methylimidazo[1,2-a]pyridine (CAS Number: 29096-60-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-methylimidazo[1,2-a]pyridine, with the CAS number 29096-60-4, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and approved drugs.[1][2] The unique fused ring system, consisting of an imidazole ring fused to a pyridine ring, imparts specific chemical and biological properties that make it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, biological activities, and suppliers of this compound.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₀H₁₀N₂O.[1] Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 29096-60-4[1]
IUPAC Name 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
InChI InChI=1S/C10H10N2O/c1-7-10(8(2)13)12-6-4-3-5-9(12)11-7/h3-6H,1-2H3[1]
InChI Key RMDMJJKMOQLKPC-UHFFFAOYSA-N[1]
Canonical SMILES CC1=NC2=CC=CC=C2N1C1=C(C)C=O[1]
Table 2: Physical Properties
PropertyValue
Physical State Solid
Solubility Soluble in organic solvents.
Stability Stable under normal handling and storage conditions.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the reaction of 2-aminopyridine and a β-dicarbonyl compound being a common approach.

Synthesis from 2-Aminopyridine and 3-Chloro-pentan-2,4-dione

A frequently cited method for the synthesis of this compound involves the condensation reaction between 2-aminopyridine and 3-chloro-pentan-2,4-dione.[1][3]

Reaction Scheme:

G reactant1 2-Aminopyridine plus + reactant1->plus reactant2 3-Chloro-pentan-2,4-dione product This compound reactant2->product Reflux in Ethanol, Neutralize with NaHCO3 plus->reactant2

Caption: Synthesis of this compound.

Experimental Protocol:

The following protocol is based on a described procedure:[3]

  • Reaction Setup: To a solution of 2-aminopyridine (4.8 g, 42 mmol) in 50 mL of ethanol, add 1.05 equivalents of 3-chloro-pentan-2,4-dione (14.4 g, 107.09 mmol).

  • Reaction Execution: Reflux the mixture for 6 hours.

  • Work-up: After reflux, evaporate the solvent. Add 125 mL of water to the residue and neutralize the reaction medium with a saturated solution of sodium bicarbonate.

  • Isolation and Purification: Store the resulting solution in a refrigerator for 5 hours. The precipitate obtained is filtered and recrystallized from water to yield the pure product.

Biological Activity

The imidazo[1,2-a]pyridine scaffold is known to exhibit a wide range of biological activities, including anticancer, anticholinesterase, and antimicrobial properties.[1] While extensive biological data specifically for this compound is limited in publicly available literature, its role as a key intermediate in the synthesis of biologically active molecules has been demonstrated.

Antibacterial Activity of Chalcone Derivatives

A study by Ouattara et al. (2018) utilized this compound as a starting material for the synthesis of a series of chalcones, which were then evaluated for their antibacterial activity against susceptible and resistant strains of Enterococcus faecalis.[3]

Experimental Workflow:

G cluster_synthesis Synthesis of Chalcones cluster_testing Antibacterial Activity Testing start 3-Acetyl-2-methyl- imidazo[1,2-a]pyridine claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt benzaldehyde Benzaldehyde Derivatives benzaldehyde->claisen_schmidt chalcones Imidazo[1,2-a]pyridine-based Chalcones (5a-5d) claisen_schmidt->chalcones agar_diffusion Agar Diffusion Method chalcones->agar_diffusion strains Enterococcus faecalis (Susceptible & Resistant Strains) strains->agar_diffusion mic_determination Broth Microdilution (MIC Determination) strains->mic_determination agar_diffusion->mic_determination results Antibacterial Profiles (MIC values) mic_determination->results

Caption: Workflow for Synthesis and Antibacterial Evaluation.

Experimental Protocols:

  • Synthesis of Chalcones (Claisen-Schmidt Condensation): [3]

    • To 1.5 g (8.62 mmol) of 3-acetyl-2-methyl imidazo[1,2-a]pyridine dissolved in an ethanolic solution of sodium hydroxide (64.6 mmol of NaOH in 40 mL of ethanol), add 8.62 mmol of the respective benzaldehyde derivative.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Neutralize the mixture with a 30% acetic acid solution.

    • The resulting precipitate is dried and recrystallized to yield the final chalcone product.

  • Antibacterial Susceptibility Testing (Agar Diffusion and Broth Microdilution): [3]

    • Agar Diffusion Method: The antibacterial activity was initially screened using the agar diffusion method to select the most potent compounds.

    • Broth Microdilution Method (MIC Determination): The minimum inhibitory concentration (MIC) was determined by the method of dilution in a liquid medium and compared to standard antibiotics like Amoxicillin and Gentamicin.

Results:

The study found that chalcones derived from this compound exhibited significant antibacterial activity. Notably, compounds with a fluorine substitution on the benzene ring or a furan ring in place of the benzene ring showed the best antibacterial profiles.[3]

Table 3: Antibacterial Activity of Selected Chalcone Derivatives[3]
CompoundR-groupMIC (µM) against Resistant E. faecalis
5d 4-Fluorophenyl9.9
5h 2-Furyl44.6
Potential Anticancer Activity

The imidazo[1,2-a]pyridine core is a well-established scaffold in the development of anticancer agents.[2][4] Derivatives have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of key signaling pathways like PI3K/Akt/mTOR and Wnt/β-catenin.[2][4]

PI3K/Akt/mTOR Signaling Pathway:

Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, a key enzyme in the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[2]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Wnt/β-catenin Signaling Pathway:

The Wnt/β-catenin signaling pathway is crucial in embryonic development and its aberrant activation is linked to various cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are involved in cell proliferation.

G cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Signal DestructionComplex Destruction Complex Wnt->DestructionComplex Inhibition betaCatenin β-catenin DestructionComplex->betaCatenin Degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->TargetGenes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->betaCatenin Inhibition?

Caption: Modulation of the Wnt/β-catenin pathway.

Potential Anticholinesterase Activity

Suppliers

This compound (CAS 29096-60-4) is available from various chemical suppliers for research and development purposes. A non-exhaustive list of suppliers includes:

  • Smolecule [1]

  • Apollo Scientific [5]

  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION [6]

  • Alfa Chemical [7]

  • BLDpharm

  • ChemScene LLC

  • Sigma-Aldrich (Merck)

It is recommended to contact the suppliers directly for the most current information on product availability, purity, and pricing.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and accessible synthetic routes. While direct and extensive biological data for this specific molecule is somewhat limited in the public domain, its role as a key intermediate for the synthesis of biologically active molecules, particularly antibacterial agents, has been established. The broader class of imidazo[1,2-a]pyridines demonstrates significant potential in the fields of oncology and neurodegenerative disease research. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives in various therapeutic areas. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Theoretical Deep Dive: The Electronic Structure of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 3-Acetyl-2-methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the quantum chemical properties of this compound and its derivatives. The insights presented are derived from computational analyses, primarily focusing on Density Functional Theory (DFT) calculations, which elucidate the molecule's reactivity, stability, and potential as a pharmacophore.

Introduction to this compound

The imidazo[1,2-a]pyridine ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of a methyl group at the 2-position and an acetyl group at the 3-position endows this compound with unique electronic characteristics that are pivotal for its role as a versatile synthetic intermediate. It is frequently utilized in the synthesis of more complex molecules, such as imidazopyridinyl-chalcones, which have shown promise in various pharmacological applications. Understanding the foundational electronic properties of the parent compound is therefore crucial for the rational design of novel derivatives with enhanced biological activity.

Theoretical Methodology

The primary computational approach for elucidating the electronic structure of imidazo[1,2-a]pyridine derivatives involves Density Functional Theory (DFT). This method provides a robust framework for investigating molecular geometries, electronic properties, and reactivity indices.

Computational Protocol

A representative and widely used protocol for the theoretical analysis of molecules containing the this compound core is as follows:

  • Software: Gaussian 09 program package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311G(d).

  • Procedure:

    • Initial geometry optimization of the molecular structures.

    • Frequency calculations to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (absence of imaginary frequencies).

    • Analysis of the frontier molecular orbitals (HOMO and LUMO) and other quantum chemical descriptors.

This level of theory has been established as reliable for predicting the chemical reactivity of imidazo[1,2-a]pyridinyl-chalcone series, which are direct derivatives of the core topic molecule[1].

G cluster_workflow Computational Workflow start Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311G(d)) start->opt freq Frequency Calculation opt->freq analysis Analysis of Electronic Properties (HOMO, LUMO, Reactivity Indices) freq->analysis end Final Results analysis->end

Caption: A typical workflow for DFT calculations on imidazo[1,2-a]pyridine derivatives.

Electronic Properties and Reactivity Analysis

The electronic behavior of this compound and its derivatives is largely governed by the distribution and energies of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and stability.

Frontier Molecular Orbital Analysis of Derivatives

While specific data for the parent this compound is not extensively published, valuable insights can be drawn from DFT studies on its immediate chalcone derivatives. A study by Konate et al. on a series of imidazo[1,2-a]pyridinyl-chalcones (IPCs) provides key data on their electronic structures[1]. These compounds all share the 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one core.

The following table summarizes the HOMO and LUMO energies for five different IPC derivatives, illustrating how substitutions on the aryl group of the chalcone moiety modulate the electronic properties of the core structure[1].

CompoundAryl Substituent (R)HOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
Chalc1 Phenyl-5.923-2.2563.667
Chalc2 4-Fluorophenyl-5.965-2.2913.674
Chalc3 4-(Dimethylamino)phenyl-5.334-1.9773.357
Chalc4 2,4-Dichlorophenyl-6.109-2.5173.592
Chalc5 4-Nitrophenyl-6.377-3.0783.299

Data sourced from Konate, B., Affi, S. T., & Ziao, N. (2021). DFT Study of Dimerization Sites in Imidazo[1,2-a]pyridinyl-chalcone Series.[1]

From this data, it is evident that electron-donating groups (like dimethylamino) increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups (like nitro and dichloro) lower both HOMO and LUMO energies[1].

Reactivity Sites

Quantum chemical studies on imidazo[1,2-a]pyridinyl-chalcones have identified the primary sites for electrophilic and nucleophilic attacks. For this class of molecules, the carbon atom at position 5 (C5) of the imidazo[1,2-a]pyridine ring and the β-carbon of the enone system (C14) are predicted to be the key sites for electrophilic and nucleophilic attacks, respectively[1]. This highlights the influence of the core heterocyclic system on the reactivity of the appended chalcone moiety.

G cluster_reactivity Reactivity Pathways Core Imidazo[1,2-a]pyridine Core Chalcone Chalcone Moiety Electrophile Electrophile Electrophile->Core Attacks C5 position Nucleophile Nucleophile Nucleophile->Chalcone Attacks C14 (β-carbon)

Caption: Predicted sites for electrophilic and nucleophilic attack on imidazopyridinyl-chalcones.

Conclusion and Future Directions

Theoretical studies, predominantly using DFT, provide invaluable insights into the electronic structure and reactivity of this compound and its derivatives. The analysis of frontier molecular orbitals in a series of related chalcones demonstrates that the electronic properties of the core scaffold can be finely tuned through synthetic modifications. The identification of specific reactive sites offers a roadmap for further functionalization and the development of new molecular entities.

Future research should aim to perform dedicated computational analysis on the parent this compound to establish a baseline for its electronic properties. This would enable a more precise quantification of the electronic effects of various substituents and facilitate the in-silico design of next-generation imidazo[1,2-a]pyridine-based compounds for targeted therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Acetyl-2-methylimidazo[1,2-a]pyridine, a valuable scaffold in medicinal chemistry, from readily available 2-aminopyridine and 3-chloro-2,4-pentanedione.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The synthesis of substituted imidazo[1,2-a]pyridines is a key step in the development of new therapeutic agents. This document outlines a straightforward and efficient method for the preparation of this compound. The presented protocol is based on the well-established reaction of 2-aminopyridine with an α-haloketone, which offers a reliable route to the desired product.[1]

Reaction Scheme

The synthesis proceeds via the reaction of 2-aminopyridine with 3-chloro-2,4-pentanedione. The reaction involves an initial nucleophilic substitution of the chlorine atom by the pyridine nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Scheme cluster_reactants Reactants cluster_products Products reactant1 2-Aminopyridine product This compound reactant1->product Heat reactant2 3-Chloro-2,4-pentanedione reactant2->product hcl + HCl reactant1_img reactant1_img reactant2_img reactant2_img product_img product_img

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.

Materials and Equipment:

  • 2-aminopyridine

  • 3-chloro-2,4-pentanedione

  • Ethanol (or other suitable solvent like DMF)

  • Sodium bicarbonate (or other suitable base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol (10-20 mL per gram of 2-aminopyridine).

  • Addition of Reactant: To the stirring solution, add 3-chloro-2,4-pentanedione (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
2-AminopyridineC₅H₆N₂94.121.0
3-Chloro-2,4-pentanedioneC₅H₇ClO₂134.561.1
This compoundC₁₀H₁₀N₂O174.20-

Table 2: Expected Characterization Data for this compound

AnalysisExpected Results
Appearance Crystalline solid
Yield 70-90% (based on similar reactions)
¹H NMR (CDCl₃) δ (ppm): ~8.1 (d, 1H), ~7.6 (d, 1H), ~7.2 (t, 1H), ~6.8 (t, 1H), ~2.7 (s, 3H, -COCH₃), ~2.6 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ (ppm): ~190 (-C=O), ~150 (C), ~145 (C), ~128 (CH), ~125 (CH), ~117 (CH), ~113 (CH), ~112 (C), ~30 (-COCH₃), ~16 (-CH₃)
Mass Spec (ESI) m/z: 175.08 [M+H]⁺

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Visualizations

Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup: Dissolve 2-aminopyridine in ethanol start->setup end End addition 2. Add 3-chloro-2,4-pentanedione setup->addition reaction 3. Heat to reflux for 4-6 hours addition->reaction workup 4. Cool and neutralize with NaHCO₃ reaction->workup extraction 5. Extract with organic solvent workup->extraction drying 6. Dry and concentrate extraction->drying purification 7. Purify by column chromatography drying->purification product Pure 3-Acetyl-2-methyl- imidazo[1,2-a]pyridine purification->product product->end Reaction_Mechanism Proposed Reaction Mechanism step1 Step 1: Nucleophilic Attack Pyridine nitrogen of 2-aminopyridine attacks the a-carbon of 3-chloro-2,4-pentanedione, displacing chloride. step2 Step 2: Intramolecular Cyclization The exocyclic amino group attacks one of the carbonyl carbons. step1->step2 Formation of intermediate step3 Step 3: Dehydration Loss of a water molecule leads to the aromatic imidazo[1,2-a]pyridine ring. step2->step3 Ring closure

References

One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its derivatives exhibit diverse pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties. One-pot synthesis methodologies offer significant advantages for the construction of these valuable molecules by minimizing reaction steps, purification procedures, and waste generation, thereby aligning with the principles of green chemistry. This document provides detailed application notes and experimental protocols for several efficient one-pot synthesis methods for substituted imidazo[1,2-a]pyridines.

Application Notes

The synthesis of substituted imidazo[1,2-a]pyridines via one-pot multi-component reactions (MCRs) has emerged as a highly efficient and atom-economical strategy. These methods allow for the rapid generation of molecular diversity from simple and readily available starting materials. Key methodologies include the Groebke-Blackburn-Bienaymé (GBB) reaction, transition-metal-catalyzed reactions, and iodine-promoted syntheses.

The Groebke-Blackburn-Bienaymé reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][3] This reaction can be performed under various conditions, including acid catalysis or microwave irradiation, to afford 3-aminoimidazo[1,2-a]pyridine derivatives in good to excellent yields.[2][3]

Copper-catalyzed one-pot procedures represent another versatile approach. For instance, the reaction of 2-aminopyridines with aldehydes and terminal alkynes, or with nitroolefins using air as the oxidant, provides access to a range of substituted imidazo[1,2-a]pyridines.[4][5] These methods often exhibit broad substrate scope and functional group tolerance.

Iodine-catalyzed syntheses offer a metal-free alternative for the construction of the imidazo[1,2-a]pyridine core. Molecular iodine can efficiently catalyze the condensation of 2-aminopyridines with ketones or participate in three-component reactions, providing a cost-effective and environmentally benign route to these heterocycles.[6][7][8]

Furthermore, the use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in many of these one-pot syntheses, often in eco-friendly solvents like water or lemon juice.[9][10][11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol describes a green, ultrasound-assisted, one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines in water.[2]

Experimental Procedure:

  • In a suitable reaction vessel, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol).

  • Add phenylboronic acid (PBA) (0.1 mmol, 10 mol%) as the catalyst and water (3 mL) as the solvent.

  • Seal the vessel and place it in an ultrasonic bath.

  • Irradiate the reaction mixture with ultrasound at 60 °C for the specified time (see Table 1).

  • Upon completion, as monitored by Thin Layer Chromatography (TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted imidazo[1,2-a]pyridine.

Quantitative Data Summary:

Entry2-AminopyridineAldehydeIsocyanideTime (h)Yield (%)[2]
12-AminopyridineFurfuralCyclohexyl isocyanide486
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanide486
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanide567
42-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanide580

Experimental Workflow:

GBB_Workflow reagents 2-Aminopyridine Aldehyde Isocyanide ultrasound Ultrasonic Bath 60 °C reagents->ultrasound Add catalyst PBA (10 mol%) Water catalyst->ultrasound Add extraction Ethyl Acetate Extraction ultrasound->extraction Reaction Completion purification Column Chromatography extraction->purification product Substituted Imidazo[1,2-a]pyridine purification->product

Figure 1. Workflow for the ultrasound-assisted GBB reaction.

Protocol 2: Copper-Catalyzed One-Pot Synthesis from Aminopyridines and Nitroolefins

This protocol details a copper(I)-catalyzed one-pot synthesis of 3-substituted-2-arylimidazo[1,2-a]pyridines using air as the oxidant.[5]

Experimental Procedure:

  • To a screw-capped tube, add 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and CuBr (0.05 mmol, 10 mol%).

  • Add N,N-dimethylformamide (DMF) (2.0 mL) as the solvent.

  • Seal the tube and stir the reaction mixture at 80 °C in an oil bath for the specified time (see Table 2). The reaction is open to the air.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Quantitative Data Summary:

Entry2-AminopyridineNitroolefinTime (h)Yield (%)[5]
12-Aminopyridine(E)-(2-nitrovinyl)benzene1290
22-Amino-4-methylpyridine(E)-(2-nitrovinyl)benzene1285
32-Aminopyridine(E)-1-methoxy-4-(2-nitrovinyl)benzene1282
42-Aminopyridine(E)-1-chloro-4-(2-nitrovinyl)benzene1575

Reaction Mechanism Overview:

Copper_Mechanism start 2-Aminopyridine + Nitroolefin michael Michael Addition start->michael intermediate1 Intermediate A michael->intermediate1 oxidation Cu(I)/Air Oxidation intermediate1->oxidation intermediate2 Radical Cation oxidation->intermediate2 cyclization Intramolecular Nucleophilic Addition intermediate2->cyclization aromatization Aromatization cyclization->aromatization product Imidazo[1,2-a]pyridine aromatization->product

Figure 2. Plausible mechanism for the copper-catalyzed synthesis.

Protocol 3: Microwave-Assisted Green Synthesis in Lemon Juice

This protocol outlines an environmentally benign, microwave-assisted one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines using lemon juice as a natural acid catalyst and solvent.[10]

Experimental Procedure:

  • In a microwave-safe vessel, mix the aromatic ketone (5.0 mmol), N-bromosuccinimide (NBS) (5.0 mmol), and fresh lemon juice (10 mL).

  • Irradiate the mixture in a microwave reactor at 400 W and 85 °C until the formation of the α-bromoketone is complete (monitored by TLC).

  • To the reaction mixture, add the 2-aminopyridine (5.0 mmol).

  • Continue microwave irradiation under the same conditions until the reaction is complete.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting solid product, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

Quantitative Data Summary:

EntryAromatic Ketone2-AminopyridineTime (min)Yield (%)[10]
1Acetophenone2-Aminopyridine1092
24'-Methylacetophenone2-Aminopyridine1290
34'-Chloroacetophenone2-Aminopyridine1588
4Acetophenone2-Amino-5-methylpyridine1285

Experimental Workflow:

Microwave_Workflow reagents1 Aromatic Ketone NBS Lemon Juice microwave1 Microwave 400W, 85°C reagents1->microwave1 intermediate α-Bromoketone (in situ) microwave1->intermediate microwave2 Microwave 400W, 85°C intermediate->microwave2 reagents2 2-Aminopyridine reagents2->microwave2 Add workup Aqueous Workup Recrystallization microwave2->workup product 2-Phenylimidazo- [1,2-a]pyridine workup->product

Figure 3. Workflow for the microwave-assisted green synthesis.

References

Application Notes and Protocols: 3-Acetyl-2-methylimidazo[1,2-a]pyridine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties. This document provides detailed application notes and experimental protocols for the utilization of 3-Acetyl-2-methylimidazo[1,2-a]pyridine and its derivatives in the discovery and development of novel anticancer agents. These compounds have shown promise by targeting various cancer cell lines and modulating key signaling pathways involved in tumorigenesis and cell survival.

Overview of Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine core have demonstrated significant cytotoxic and antiproliferative effects against a broad range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, induction of apoptosis, and cell cycle arrest.[1][2][3] Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer potency of this class of compounds.[1][4]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93[5]
B16F10 (Melanoma)> 45[5]
MEF (Normal)40.54 ± 4.34[5]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[5]
HT-29 (Colon)> 45[5]
Compound 16 HT-29 (Colon)12.98 ± 0.40[6]
B16F10 (Melanoma)27.54 ± 1.26[6]
Compound 18 MCF-7 (Breast)9.60 ± 3.09[6]
Compound 2g PI3Kα (Enzyme)0.0018[7]
Compound 12 (thiazole derivative) PI3Kα (Enzyme)0.0028[7]
A375 (Melanoma)0.14[7]
HeLa (Cervical)0.21[7]
Compound 13k HCC827 (NSCLC)0.09[8]
A549 (NSCLC)0.15[8]
SH-SY5Y (Neuroblastoma)0.28[8]
HEL (Leukemia)0.35[8]
MCF-7 (Breast)0.43[8]
Compound 4h Various (Breast, Pancreatic, Colon)1 - 5.5[9]
IP-5 HCC1937 (Breast)45[10][11]
IP-6 HCC1937 (Breast)47.7[10][11]
IP-7 HCC1937 (Breast)79.6[10][11]
Compound 6 A375 (Melanoma)9.7 (48h)[3][12]
WM115 (Melanoma)~15 (48h)[3][12]
HeLa (Cervical)~20 (48h)[3][12]

Key Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives often exert their anticancer effects by modulating key cellular signaling pathways. A frequently implicated pathway is the PI3K/Akt/mTOR cascade, which is crucial for cell growth, proliferation, and survival.[1][3][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3][8] Some derivatives have also been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax and cleaved caspases.[9][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bcl2 Bcl-2 Akt->Bcl2 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Synthesis of 3-aminoimidazo[1,2-a]pyridine Derivatives via Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR)

The GBB-3CR is an efficient one-pot method for synthesizing a library of imidazo[1,2-a]pyridine derivatives.[5][6]

GBB_3CR_Workflow Start Start Materials Reactants 2-aminopyridine + Aldehyde + Isocyanide Start->Reactants Reaction One-pot reaction (Acid-catalyzed) Reactants->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product 3-aminoimidazo[1,2-a]pyridine Derivative Workup->Product Characterization Structural Characterization (NMR, IR, MS) Product->Characterization

Caption: General workflow for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Protocol:

  • To a solution of the appropriate 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL), add a catalytic amount of an acid (e.g., scandium(III) triflate or p-toluenesulfonic acid).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the corresponding isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature or heat under reflux for the time specified in the literature (typically 2-24 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test imidazo[1,2-a]pyridine compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution.

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the imidazo[1,2-a]pyridine compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with the test compound as described for cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE Electrophoresis A->B C Protein Transfer to Membrane (e.g., PVDF) B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-Akt, anti-p-Akt) D->E F Secondary Antibody (HRP-conjugated) Incubation E->F G Chemiluminescent Detection F->G H Imaging & Analysis G->H

Caption: Standard workflow for Western Blot analysis.

Protocol:

  • Treat cells with the imidazo[1,2-a]pyridine compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., antibodies against Akt, p-Akt, mTOR, p-mTOR, p53, p21, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds for anticancer drug discovery. Their synthetic accessibility, coupled with their potent and varied mechanisms of action, makes them attractive candidates for further development. The protocols and data presented herein provide a foundational guide for researchers to explore and advance these compounds in the quest for more effective cancer therapies.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antimicrobial potential of 3-Acetyl-2-methylimidazo[1,2-a]pyridine. The protocols outlined below are based on established methodologies for determining antimicrobial efficacy, including preliminary screening and quantitative assessment of inhibitory and bactericidal concentrations. Imidazo[1,2-a]pyridine derivatives have garnered significant interest as a promising class of heterocyclic compounds with a wide range of biological activities, including antimicrobial properties.[1][2] The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents, making the systematic evaluation of compounds like this compound a critical endeavor.[1]

While this document provides standardized protocols, derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi.[3][4] This underscores the potential of the core scaffold and the importance of rigorous antimicrobial evaluation.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the antimicrobial activity of this compound. These values are for illustrative purposes and actual experimental results should be determined empirically.

Table 1: Preliminary Antibacterial Screening by Agar Well Diffusion

Test MicroorganismATCC NumberZone of Inhibition (mm) at 100 µ g/well
Staphylococcus aureus2921316
Bacillus subtilis663314
Escherichia coli2592212
Pseudomonas aeruginosa2785310
Ciprofloxacin (10 µ g/well )-28
DMSO (Solvent Control)-0

Table 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Test MicroorganismATCC NumberMIC (µg/mL)
Staphylococcus aureus2921316
Bacillus subtilis663332
Escherichia coli2592264
Pseudomonas aeruginosa27853128
Ciprofloxacin-0.5 - 2

Table 3: Minimum Bactericidal Concentration (MBC) Data

Test MicroorganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus2921316322
Escherichia coli25922642564

Table 4: Antifungal Susceptibility - Minimum Inhibitory Concentration (MIC)

Test MicroorganismATCC NumberMIC (µg/mL)
Candida albicans9002864
Aspergillus fumigatus204305128
Itraconazole-0.25 - 1

Experimental Protocols

Protocol 1: Preliminary Screening using Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the test compound.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (e.g., Dimethyl sulfoxide - DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of an MHA plate to create a uniform lawn.

  • Well Creation: Aseptically create wells (6 mm in diameter) in the inoculated agar plate using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO) at a specific concentration (e.g., 1 mg/mL) into the wells. Similarly, add the positive and negative controls to their respective wells.

  • Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compound into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

AgarWellDiffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Inoculum B Lawn Culture on MHA Plate A->B C Create Wells (6mm) B->C E Add Compound/Controls to Wells C->E D Prepare Compound Solutions D->E F Pre-diffusion (1-2 hours at RT) E->F G Incubate (37°C, 18-24h) F->G H Measure Zone of Inhibition (mm) G->H

Workflow for the Agar Well Diffusion Assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal inoculum adjusted to the appropriate concentration

  • This compound stock solution

  • Positive control (e.g., Ciprofloxacin)

  • Multichannel pipette

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of the test compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Control Wells: Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria. For fungi, incubation conditions may vary (e.g., 24-48 hours).[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

BrothMicrodilution cluster_setup Plate Setup cluster_inoculation Inoculation cluster_readout Incubation & Analysis A Add Broth to 96-well Plate B Create Serial Dilutions of Compound A->B C Prepare Controls (Growth & Sterility) B->C F Incubate Plate (37°C, 18-24h) C->F D Prepare Standardized Inoculum (5x10⁵ CFU/mL) E Inoculate Wells D->E E->F G Visually Inspect for Growth or Measure OD₆₀₀ F->G H Determine MIC G->H

Workflow for the Broth Microdilution Assay.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain the lowest concentration of the antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[7]

Materials:

  • Results from the Broth Microdilution (MIC) assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Spreader or sterile inoculating loop

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

  • Plating: Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

MBC_Determination A MIC Plate with No Visible Growth in Wells (≥ MIC concentration) B Aliquot from Wells (10-100 µL) A->B C Spread on MHA Plates B->C D Incubate (37°C, 18-24h) C->D E Count Colonies (CFU) D->E F Determine Lowest Concentration with ≥99.9% Killing E->F G MBC Value F->G

Workflow for MBC Determination.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action for imidazo[1,2-a]pyridines is an active area of research. However, for some derivatives, potential targets in bacteria include DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[1] Inhibition of these enzymes leads to a disruption of DNA synthesis and ultimately, bacterial cell death. Further studies, such as molecular docking and specific enzyme assays, would be required to elucidate the exact mechanism for this compound.

SignalingPathway Compound This compound Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Binds to Process1 Inhibition of DNA Supercoiling/Decatenation Target->Process1 Inhibits Process2 Disruption of DNA Replication & Repair Process1->Process2 Outcome Bacterial Cell Death Process2->Outcome

Hypothesized Mechanism of Action Pathway.

References

Application Notes and Protocols for 3-Acetyl-2-methylimidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Recently, derivatives of this scaffold have gained significant attention as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[6]

Specifically, derivatives of the 3-Acetyl-2-methylimidazo[1,2-a]pyridine core have been investigated as inhibitors of key signaling pathways, most notably the PI3K/Akt/mTOR pathway.[7][8][9] This pathway is frequently overactivated in human cancers, playing a central role in cell growth, proliferation, survival, and apoptosis suppression.[7][10] These application notes provide an overview of the mechanism, quantitative data, and detailed experimental protocols for evaluating these compounds as kinase inhibitors.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Many imidazo[1,2-a]pyridine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[11] A primary target for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[5][8] Inhibition of key kinases in this pathway, such as PI3Kα or mTOR, can block aberrant signaling, leading to cell cycle arrest and apoptosis in cancer cells.[8][12]

The diagram below illustrates the core components of the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Bad, Casp9 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Activates S6K, 4E-BP1 Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.
Data Presentation: Inhibitory Activity

The inhibitory potential of imidazo[1,2-a]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table summarizes the reported activity of several derivatives against specific kinase isoforms and cancer cell lines.

Compound IDTarget Kinase / Cell LineAssay TypeIC50 Value (µM)Reference
2a PI3K p110αScintillation Proximity Assay0.67[13][14]
2g PI3K p110αScintillation Proximity Assay0.0018[13][14]
12 PI3K p110αScintillation Proximity Assay0.0028[13][14]
12 PI3K p110βNot Specified0.17[14]
12 PI3K p110γNot Specified0.23[14]
12 A375 (Melanoma)Cell Proliferation Assay0.14[13]
12 HeLa (Cervical Cancer)Cell Proliferation Assay0.21[13]
Compound 6 A375 (Melanoma)MTT Assay9.7[8]
Compound 6 WM115 (Melanoma)MTT Assay13.2[8]
Compound 6 HeLa (Cervical Cancer)MTT Assay10.4[8]
Compound 12 HT-29 (Colon Cancer)Cytotoxicity Assay4.15[2]
Compound 14 B16F10 (Melanoma)Cytotoxicity Assay21.75[2]
Compound 18 MCF-7 (Breast Cancer)Cytotoxicity Assay14.81[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds or cell lines.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.[6]

Kinase_Assay_Workflow A 1. Compound Preparation Prepare serial dilutions of imidazo[1,2-a]pyridine derivative in DMSO. B 2. Kinase Reaction Setup In a 96-well plate, add diluted compound, kinase, and substrate peptide in assay buffer. A->B C 3. Initiate Reaction Add ATP to start the kinase reaction. Incubate at 30°C for 60 minutes. B->C D 4. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 min. C->D E 5. ADP to ATP Conversion Add Kinase Detection Reagent to convert ADP to ATP. Incubate for 30 min. D->E F 6. Luminescence Measurement Measure luminescent signal with a plate reader. Signal is proportional to kinase activity. E->F G 7. Data Analysis Plot signal vs. log(inhibitor concentration). Fit curve to determine IC50 value. F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).[6]

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to each well.[6]

    • Add 2.5 µL of the target kinase (e.g., PI3Kα) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[6]

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations should be at or near the Km for ATP and substrate for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.[6]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[6]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP.

    • Incubate for 30 minutes at room temperature to allow the newly synthesized ATP to be used in a luciferase/luciferin reaction, generating a luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a test compound.[15]

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of the imidazo[1,2-a]pyridine derivative. Include a DMSO vehicle control. A->B C 3. Incubation Incubate cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C. B->C D 4. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours. C->D E 5. Solubilize Formazan Remove media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. D->E F 6. Measure Absorbance Read absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate percent viability relative to control. Plot data to determine IC50 value. F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Plate cells (e.g., HeLa, A375) in a 96-well flat-bottom plate at an appropriate density (e.g., 5 x 10³ cells/well in 100 µL of medium).

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate for the desired duration (e.g., 48 hours).[8]

  • MTT Incubation:

    • After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate spectrophotometer.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway (e.g., Akt, mTOR) following treatment with an inhibitor.[11][17] A decrease in the phosphorylated form of a protein indicates successful target inhibition.

Western_Blot_Workflow A 1. Cell Treatment & Lysis Treat cells with inhibitor. Lyse cells in buffer containing protease/phosphatase inhibitors. B 2. Protein Quantification Determine protein concentration of lysates using a BCA or Bradford assay. A->B C 3. SDS-PAGE Load equal amounts of protein onto an SDS-polyacrylamide gel to separate proteins by size. B->C D 4. Protein Transfer Electrotransfer separated proteins from the gel onto a PVDF or nitrocellulose membrane. C->D E 5. Blocking Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. D->E F 6. Antibody Incubation Incubate with primary antibody (e.g., anti-p-Akt) overnight at 4°C, then with HRP-conjugated secondary antibody for 1h at RT. E->F G 7. Detection & Imaging Add ECL substrate and visualize protein bands using a chemiluminescence imaging system. F->G H 8. Stripping & Re-probing Strip the membrane and re-probe with an antibody for total protein (e.g., anti-Akt) as a loading control. G->H

Caption: Workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with the desired concentrations of the imidazo[1,2-a]pyridine derivative for a specified time (e.g., 2 hours). Include a DMSO vehicle control.[11]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[11]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.[11]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[11]

    • Transfer the separated proteins to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies).[17]

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C.[11]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.[11]

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-Akt).[19]

References

Illuminating Cellular Processes: Fluorescence Studies of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a versatile class of heterocyclic compounds with significant potential in biomedical research and drug development. Their inherent fluorescence properties, characterized by strong emission and good photostability, make them excellent candidates for the development of fluorescent probes for bioimaging and sensing applications.[1][2] These compounds' photophysical characteristics can be finely tuned through synthetic modifications, allowing for the creation of probes sensitive to their local microenvironment, including polarity, viscosity, and the presence of specific biomolecules. This document provides detailed application notes and experimental protocols for conducting fluorescence studies of imidazo[1,2-a]pyridine derivatives, aimed at researchers and scientists in academia and industry.

I. Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

The fluorescence of imidazo[1,2-a]pyridines is attributed to their π-conjugated bicyclic structure. The emission properties, including wavelength and quantum yield, are highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine core. Generally, electron-donating groups tend to enhance fluorescence intensity, while electron-withdrawing groups can lead to less intense emissions.[1] The substitution with aryl or naphthyl groups at the C2 position has been shown to increase the fluorescence quantum yield.[1]

A summary of key photophysical data for selected imidazo[1,2-a]pyridine derivatives is presented in Table 1 for easy comparison.

Table 1: Photophysical Data of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
Representative Imidazo[1,2-a]pyridine 7eMethanol250395Not Reported[1]
Acetonitrile253401Not Reported[1]
Tetrahydrofuran253428Not Reported[1]
Dichloromethane254Not ReportedNot Reported[1]
Methoxy-substituted derivative 7fVarious SolventsNot Reported~400Most Intense Emission[1]
Phenyl-substituted derivatives (general)DichloromethaneNot ReportedBlue light region0.22 - 0.61[1]
Imidazo[1,5-a]pyridine 2Apolar environmentNot ReportedNot Reported0.12[3]
Imidazo[1,5-a]pyridine 3Apolar environmentNot ReportedNot Reported0.18[3]
Imidazo[1,5-a]pyridine 4Apolar environmentNot ReportedNot Reported0.38[3]

II. Experimental Protocols

This section provides detailed methodologies for key fluorescence experiments to characterize and utilize imidazo[1,2-a]pyridine derivatives.

A. Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted and reliable technique.

Protocol:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to the imidazo[1,2-a]pyridine derivative under investigation. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54) is a common standard.

  • Preparation of Solutions:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative and the standard in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane).

    • Prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each solution.

    • Note the absorbance value at the excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the chosen standard (e.g., ~350 nm for quinine sulfate).

    • Record the fluorescence emission spectrum for each solution of both the sample and the standard, ensuring identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the following equation:

    ΦF_sample = ΦF_std × (Grad_sample / Grad_std) × (n_sample² / n_std²)

    where:

    • ΦF is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

    • 'sample' and 'std' refer to the imidazo[1,2-a]pyridine derivative and the standard, respectively.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis A Select Standard & Sample B Prepare Stock Solutions A->B C Prepare Dilution Series (Abs < 0.1) B->C D Measure Absorbance (UV-Vis) C->D E Measure Fluorescence Emission C->E F Integrate Emission Spectra E->F G Plot Intensity vs. Absorbance F->G H Calculate Gradients G->H I Calculate Quantum Yield (ΦF) H->I

Workflow for determining fluorescence quantum yield.
B. Solvatochromism Studies

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This property is particularly useful for developing probes that can report on the polarity of their microenvironment.

Protocol:

  • Solvent Selection: Prepare solutions of the imidazo[1,2-a]pyridine derivative at a constant concentration (e.g., 10 µM) in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption and fluorescence emission spectra for the derivative in each solvent.

    • Determine the absorption maximum (λabs) and emission maximum (λem) in each solvent.

  • Data Analysis:

    • Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the formula: Δν = (1/λabs - 1/λem) × 10⁷

    • Correlate the Stokes shift with a solvent polarity parameter, such as the Lippert-Mataga polarity function (Δf) or the ET(30) scale. The Lippert-Mataga equation is given by: Δν = (2Δµ² / hca³) × Δf + constant where:

      • Δµ is the change in dipole moment between the ground and excited states.

      • h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.

      • Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], where ε is the dielectric constant and n is the refractive index of the solvent.

    • A linear plot of the Stokes shift versus the solvent polarity function indicates a strong solvatochromic effect.

Solvatochromism_Study A Prepare Solutions in Solvents of Varying Polarity B Record Absorption & Emission Spectra A->B C Determine λabs and λem B->C D Calculate Stokes Shift (Δν) C->D E Plot Δν vs. Solvent Polarity Function (e.g., Δf) D->E F Analyze Linearity to Quantify Solvatochromism E->F

Experimental workflow for solvatochromism studies.
C. Fluorescence Quenching Studies with Biomolecules

Fluorescence quenching experiments can provide valuable information about the binding of imidazo[1,2-a]pyridine derivatives to biomolecules such as proteins and DNA.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a suitable buffer (e.g., PBS, Tris-HCl).

    • Prepare a stock solution of the biomolecule (quencher) in the same buffer.

  • Titration Experiment:

    • Place a fixed concentration of the imidazo[1,2-a]pyridine derivative in a cuvette.

    • Record the initial fluorescence emission spectrum.

    • Add small aliquots of the biomolecule stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where:

      • F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

      • Ksv is the Stern-Volmer quenching constant.

      • [Q] is the concentration of the quencher.

    • A linear Stern-Volmer plot (F₀/F vs. [Q]) indicates a single type of quenching mechanism (static or dynamic).

    • For static quenching, the binding constant (Ka) can be determined from the intercept of the plot of F₀/(F₀-F) versus 1/[Q].

D. Cellular Imaging

Imidazo[1,2-a]pyridine derivatives can be used as fluorescent probes for imaging live or fixed cells.

Protocol:

  • Cell Culture: Culture the desired cell line (e.g., HeLa, A549) on glass-bottom dishes or coverslips suitable for microscopy.

  • Probe Loading:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine probe in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the loading medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.

  • Imaging:

    • Mount the dish or coverslip on a fluorescence microscope (confocal or widefield).

    • Excite the probe at its absorption maximum and collect the emission at the appropriate wavelength range.

    • Acquire images and perform any necessary co-localization studies with other organelle-specific dyes.

III. Signaling Pathway Visualization

Some imidazo[1,2-a]pyridine derivatives have been shown to modulate cellular signaling pathways, such as the STAT3/NF-κB pathway, which are often dysregulated in cancer.[4] The following diagram illustrates a simplified representation of this pathway, which can be investigated using fluorescently labeled imidazo[1,2-a]pyridine derivatives that may act as inhibitors or imaging agents for components of the pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates IKK IKK Receptor->IKK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases DNA DNA NFkB->DNA translocates to nucleus pSTAT3->DNA translocates to nucleus Transcription Gene Transcription (e.g., iNOS, COX-2) DNA->Transcription Cytokine Cytokine Cytokine->Receptor

Simplified STAT3/NF-κB signaling pathway.

Imidazo[1,2-a]pyridine derivatives represent a promising class of fluorophores with tunable photophysical properties and diverse applications in biomedical research. The protocols outlined in this document provide a comprehensive guide for researchers to characterize the fluorescence properties of these compounds and to utilize them as probes for cellular imaging and for studying interactions with biomolecules. The ability to visualize and potentially modulate key signaling pathways opens up exciting avenues for the development of novel diagnostic and therapeutic agents based on the imidazo[1,2-a]pyridine scaffold.

References

Developing 3-Acetyl-2-methylimidazo[1,2-a]pyridine as a Potent Anti-Ulcer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of 3-Acetyl-2-methylimidazo[1,2-a]pyridine as a promising candidate for an anti-ulcer agent. The imidazo[1,2-a]pyridine scaffold has been identified as a key structure in the development of compounds with significant gastric antisecretory and cytoprotective properties.[1][2] The primary mechanism of action for many derivatives within this class is the inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[3] These notes are intended to guide researchers through the preclinical evaluation of this compound, from in vitro enzymatic assays to in vivo ulcer models.

Introduction to this compound

This compound belongs to a class of heterocyclic compounds that have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-ulcer effects.[1] The core structure is recognized for its potential to inhibit gastric acid secretion, a key factor in the pathogenesis of peptic ulcers. The proposed mechanism of action for many compounds in this family is the reversible inhibition of the H+/K+-ATPase, distinguishing them from the irreversible proton pump inhibitors (PPIs) like omeprazole. This reversible action may offer a different therapeutic profile with a potentially faster onset of action and a different safety profile.

Quantitative Data Summary

The following tables summarize the anti-ulcer activity of representative imidazo[1,2-a]pyridine derivatives, which can be used as a benchmark for evaluating this compound.

Table 1: In Vitro H+/K+-ATPase Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound ReferenceStructureIC50 (µM) on Hog Gastric H+/K+-ATPaseSource
SCH 280803-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine0.15[3]
Derivative A2-amino-6-[2-(7-methoxy-3-methylimidazo[1,2-a]pyridin-2-yl)ethyl] benzoxazoleNot specified, potent antisecretory activity[4]
Derivative B2-acetamido-6-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl] benzoxazoleNot specified, potent cytoprotective activity[4]

Table 2: In Vivo Anti-ulcer Activity of Imidazo[1,2-a]pyridine Derivatives in Rat Models

Compound ReferenceUlcer ModelDose (mg/kg)Ulcer Index Reduction (%)Source
SCH 28080Ethanol-induced10>90[5]
SCH 28080HCl-induced10>90[5]
ZolimidinePentagastrin-induced hypersecretionNot specifiedSignificant inhibition
Various DerivativesStress-inducedNot specifiedMore active than cimetidine and ranitidine

Proposed Mechanism of Action and Signaling Pathway

The primary anti-ulcer effect of this compound is hypothesized to be the inhibition of the gastric H+/K+-ATPase. This enzyme is located in the secretory membranes of parietal cells and is the final step in the secretion of gastric acid into the stomach lumen. By inhibiting this proton pump, the compound effectively reduces gastric acidity, allowing for the healing of ulcers and the prevention of their formation.

G Proposed Signaling Pathway for H+/K+-ATPase Inhibition cluster_parietal_cell Parietal Cell Compound This compound HKATPase H+/K+-ATPase (Proton Pump) Compound->HKATPase Inhibits H_ion H+ HKATPase->H_ion Pumps H+ out Lumen Gastric Lumen (Stomach Acid) H_ion->Lumen K_ion K+ K_ion->HKATPase Pumps K+ in Cytoplasm Cytoplasm K_ion->Cytoplasm

Proposed H+/K+-ATPase Inhibition Pathway.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone.

Materials:

  • 2-aminopyridine

  • 3-chloro-2-butanone (or 3-bromo-2-butanone)

  • Ethanol or Acetonitrile (solvent)

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • Dissolve 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add 3-chloro-2-butanone (1.1 equivalents) to the solution.

  • (Optional) Add sodium bicarbonate (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Synthesis Workflow Reactants 2-Aminopyridine + 3-Chloro-2-butanone Reaction Reflux in Ethanol (4-6 hours) Reactants->Reaction Workup Cooling & Filtration/ Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization NMR & Mass Spectrometry Product->Characterization

Synthetic Workflow Diagram.
In Vitro H+/K+-ATPase Inhibition Assay

This protocol is designed to determine the inhibitory activity of the test compound on the gastric proton pump.

Materials:

  • Hog gastric microsomes (source of H+/K+-ATPase)

  • ATP (Adenosine triphosphate)

  • Tris-HCl buffer (pH 7.4)

  • MgCl₂

  • KCl

  • Valinomycin

  • This compound (test compound)

  • Omeprazole (positive control)

  • Malachite green reagent for phosphate detection

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, and valinomycin.

  • Add varying concentrations of the test compound or omeprazole to the reaction mixture.

  • Pre-incubate the mixture with the gastric microsomes for 10 minutes at 37°C.

  • Initiate the reaction by adding ATP.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green colorimetric method.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the cytoprotective effect of the test compound.

Materials:

  • Wistar rats (180-220 g)

  • This compound (test compound)

  • Omeprazole or Sucralfate (positive control)

  • Absolute ethanol

  • Normal saline (vehicle)

  • Formalin for tissue fixation

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Divide the animals into groups: vehicle control, positive control, and test compound groups (at least 3 doses).

  • Administer the vehicle, positive control, or test compound orally.

  • One hour after treatment, administer 1 mL of absolute ethanol orally to each rat to induce gastric ulcers.

  • One hour after ethanol administration, sacrifice the animals by cervical dislocation.

  • Excise the stomachs, open them along the greater curvature, and wash with normal saline.

  • Examine the gastric mucosa for the presence of ulcers.

  • Score the ulcers based on their number and severity.

  • Calculate the ulcer index (UI) and the percentage of ulcer inhibition for each group.

  • Preserve the stomach tissues in 10% formalin for histopathological examination.

In Vivo Pylorus Ligation-Induced Gastric Ulcer Model in Rats

This model is used to assess the anti-secretory activity of the test compound.

Materials:

  • Wistar rats (180-220 g)

  • This compound (test compound)

  • Omeprazole or Ranitidine (positive control)

  • Normal saline (vehicle)

  • Anesthetic (e.g., ether or ketamine/xylazine)

  • Surgical instruments

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Divide the animals into groups as described in the ethanol-induced model.

  • Administer the vehicle, positive control, or test compound orally.

  • One hour after treatment, anesthetize the rats.

  • Make a midline abdominal incision and ligate the pyloric end of the stomach.

  • Suture the abdominal wall.

  • Four hours after pylorus ligation, sacrifice the animals.

  • Collect the gastric contents and measure the volume, pH, and total acidity.

  • Excise the stomachs and score the ulcers as previously described.

  • Calculate the ulcer index and the percentage of ulcer inhibition.

G Preclinical Evaluation Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Synthesis & Characterization EnzymeAssay H+/K+-ATPase Inhibition Assay Synthesis->EnzymeAssay EthanolModel Ethanol-Induced Ulcer Model (Cytoprotection) EnzymeAssay->EthanolModel PylorusModel Pylorus Ligation Model (Anti-secretion) EnzymeAssay->PylorusModel Toxicity Acute Toxicity Studies EthanolModel->Toxicity PylorusModel->Toxicity DataAnalysis Data Analysis & Structure-Activity Relationship Toxicity->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Drug Development Workflow.

Conclusion

The presented application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound as a novel anti-ulcer agent. The strong scientific premise for the anti-ulcer potential of the imidazo[1,2-a]pyridine scaffold, coupled with the detailed methodologies provided herein, should empower researchers to effectively investigate this promising compound and contribute to the development of new and improved therapies for peptic ulcer disease.

References

Application Notes and Protocols for Evaluating the Anticholinesterase Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticholinesterase activity of novel chemical compounds. The inhibition of cholinesterases, primarily acetylcholinesterase (AChE), is a key therapeutic strategy for various neurological disorders, including Alzheimer's disease and myasthenia gravis.[1][2] Accurate and reproducible methods for assessing the inhibitory potential of new compounds are crucial in the drug discovery and development process.

The following sections detail the principles of anticholinesterase activity, provide a step-by-step experimental protocol for the most common in vitro assay, outline data analysis and presentation, and illustrate key pathways and workflows through diagrams.

Principle of the Assay

The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[3][4] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by acetylcholinesterase, which produces thiocholine.[5] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[3][6] The rate of TNB formation is directly proportional to the AChE activity.[3] When an inhibitor is present, the rate of the reaction decreases, and the extent of this decrease is used to determine the inhibitory potency of the compound.

Data Presentation

Quantitative data from anticholinesterase inhibition assays should be organized systematically to allow for clear comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1] The following table provides a template for presenting key inhibitory parameters for novel compounds.

Test CompoundConcentration Range Tested (µM)IC50 (µM)Inhibition TypePositive ControlIC50 of Positive Control (µM)
Compound A0.01 - 10015.2 ± 1.8CompetitiveDonepezil0.028 ± 0.004
Compound B0.1 - 25089.7 ± 5.3Non-competitiveDonepezil0.028 ± 0.004
Novel Compound X(To be determined)(To be determined)(To be determined)Donepezil(To be determined)

Experimental Protocols

This section provides a detailed methodology for determining the anticholinesterase activity of novel compounds using the Ellman's assay in a 96-well microplate format.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel or human recombinant[7]

  • Novel test compounds

  • Donepezil or Eserine (positive control inhibitor)[7]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[7]

  • Acetylthiocholine iodide (ATCI)[7]

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)[3]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm[1]

Preparation of Solutions
  • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[3]

  • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized to yield a linear reaction rate over the measurement period (typically 0.1-0.25 U/mL).[1]

  • DTNB Solution: Prepare a 10 mM solution of DTNB in the assay buffer. Store protected from light at 4°C.[7]

  • ATCI Solution: Prepare a 14 mM solution of ATCI in deionized water. This solution should be prepared fresh before each experiment.[3][7]

  • Test Compound Solutions: Prepare stock solutions of the novel compounds and the positive control in DMSO. Further dilute these stock solutions with the assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid interference with enzyme activity.[1]

Assay Procedure
  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control (enzyme, substrate, and known inhibitor), and the test compounds at various concentrations.[1]

  • Reagent Addition:

    • To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[7]

    • Add 10 µL of the various dilutions of the test compound or positive control to the corresponding wells. For the negative control and blank wells, add 10 µL of the assay buffer (containing the same percentage of DMSO as the test compound wells).[7]

    • Add 10 µL of the AChE solution to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 10-15 minutes.[3][8]

  • Substrate Addition and Reaction Initiation:

    • To each well, add 10 µL of the DTNB solution.[3]

    • To initiate the enzymatic reaction, add 10 µL of the ATCI solution to all wells.[3]

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.[1][7]

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[1] % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[5][9]

Visualizations

Cholinergic Synaptic Transmission and Inhibition

The following diagram illustrates the signaling pathway at a cholinergic synapse, showing the role of acetylcholinesterase and the mechanism of its inhibition.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Inhibitor Novel Compound Inhibitor->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Caption: Mechanism of AChE action and inhibition at a cholinergic synapse.

Experimental Workflow for IC50 Determination

This diagram outlines the logical steps involved in the experimental workflow for determining the IC50 value of a novel anticholinesterase compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Solutions Prepare Reagents (Buffer, AChE, DTNB, ATCI) Plate_Setup Set up 96-well Plate (Controls & Samples) Prep_Solutions->Plate_Setup Prep_Compounds Prepare Serial Dilutions of Test Compounds Prep_Compounds->Plate_Setup Add_Reagents Add Buffer, Compound, AChE Plate_Setup->Add_Reagents Pre_Incubate Pre-incubate at RT Add_Reagents->Pre_Incubate Initiate_Reaction Add DTNB and ATCI Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Calc_Rate Calculate Reaction Rates (ΔAbs/min) Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of an anticholinesterase compound.

Enzymatic Reaction Cascade in Ellman's Method

The following diagram details the coupled enzymatic reaction that forms the basis of the Ellman's assay.

Ellman_Reaction Acetylthiocholine Acetylthiocholine (Substrate) Thiocholine Thiocholine Acetylthiocholine->Thiocholine Hydrolysis AChE Acetylcholinesterase (Enzyme) AChE->Acetylthiocholine TNB 5-Thio-2-Nitrobenzoate (TNB) (Yellow Product) Thiocholine->TNB Reaction DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine

Caption: Enzymatic reaction cascade in the Ellman's method.[3]

References

Application Notes and Protocols: 3-Acetyl-2-methylimidazo[1,2-a]pyridine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 3-Acetyl-2-methylimidazo[1,2-a]pyridine as an emissive material in Organic Light-Emitting Diodes (OLEDs). While direct reports on the electroluminescent application of this specific compound are limited, this guide extrapolates from the well-documented properties of the broader imidazo[1,2-a]pyridine family to propose its synthesis, characterization, and device fabrication. Imidazo[1,2-a]pyridine derivatives are a promising class of materials for OLEDs due to their high fluorescence quantum yields and tunable emission colors.[1][2] This document serves as a foundational guide for researchers interested in exploring the potential of this compound in optoelectronic applications.

Introduction to Imidazo[1,2-a]pyridines in OLEDs

Imidazo[1,2-a]pyridine and its derivatives are N-fused heterocyclic compounds that have garnered significant interest in materials science, particularly in the field of organic electronics.[1] Their rigid, planar structure and extensive π-conjugation lead to desirable photophysical properties, including strong fluorescence.[2] Researchers have successfully utilized various substituted imidazo[1,2-a]pyridines as blue, green, and even white light emitters in OLEDs.[3][4][5] The performance of these devices is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine core, which can influence the emission wavelength, quantum efficiency, and charge transport characteristics.[2]

The subject of this note, this compound, possesses an electron-withdrawing acetyl group at the 3-position and an electron-donating methyl group at the 2-position. This substitution pattern is expected to influence its electronic and photophysical properties, making it a candidate for a blue or green emitting material.

Synthesis of this compound

A known synthetic route to this compound involves the reaction of 2-aminopyridine with 3-chloro-penta-2,4-dione.[6]

Synthesis_Workflow Reactant1 2-Aminopyridine Reaction Cyclization Reactant1->Reaction Reactant2 3-Chloro-penta-2,4-dione Reactant2->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.
Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: To the stirred solution, add 3-chloro-penta-2,4-dione (1 equivalent).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization (Hypothetical)

To evaluate the potential of this compound as an OLED emitter, its photophysical properties must be characterized. The following protocol is a general procedure based on the characterization of similar compounds.

Experimental Protocol: Photophysical Measurements
  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) at a concentration of approximately 10⁻⁵ M. For solid-state measurements, prepare a thin film by spin-coating a solution of the compound onto a quartz substrate or by co-evaporating it with a host material.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions and the thin film using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).

  • Photoluminescence Spectroscopy: Measure the photoluminescence (PL) emission spectra of the solutions and the thin film using a fluorometer. Excite the samples at their respective absorption maxima.

  • Quantum Yield Measurement: Determine the photoluminescence quantum yield (PLQY) of the solutions using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). For thin films, an integrating sphere is required for accurate measurement.

  • Fluorescence Lifetime Measurement: Measure the fluorescence decay lifetime using a time-correlated single-photon counting (TCSPC) system.

Expected Photophysical Data (Hypothetical)

The following table presents hypothetical data based on typical values for blue-emitting imidazo[1,2-a]pyridine derivatives. Actual experimental values would need to be determined.

PropertyValue (in Dichloromethane)
Absorption Maximum (λ_abs)~350 - 380 nm
Emission Maximum (λ_em)~420 - 470 nm
Stokes Shift~70 - 90 nm
Photoluminescence Quantum Yield (Φ_PL)0.4 - 0.7
Molar Absorptivity (ε)> 20,000 M⁻¹cm⁻¹

OLED Device Fabrication and Characterization (Proposed Protocol)

Based on successful device architectures for other imidazo[1,2-a]pyridine emitters, a multilayer OLED can be fabricated to test the electroluminescent properties of this compound.[5]

OLED_Structure cluster_device OLED Device Layers Cathode Cathode (e.g., LiF/Al) Power Power Source Cathode->Power V- ETL Electron Transport Layer (ETL) (e.g., Alq3) EBL Electron Blocking Layer (EBL) (e.g., BCP) EML Emissive Layer (EML) (Host:CBP, Dopant: this compound) Light Photon EML->Light Light Emission HTL Hole Transport Layer (HTL) (e.g., NPB) HIL Hole Injection Layer (HIL) (e.g., MoO3) Anode Anode (e.g., ITO) Power->Anode V+

Caption: Proposed multilayer OLED device architecture.
Experimental Protocol: OLED Fabrication

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Thin Film Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (at a base pressure of < 10⁻⁶ Torr).

    • Deposit a hole injection layer (HIL) , for example, 10 nm of molybdenum trioxide (MoO₃).

    • Deposit a hole transport layer (HTL) , for example, 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).

    • Co-evaporate the emissive layer (EML) consisting of a host material, such as 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), doped with this compound. The doping concentration can be varied (e.g., 1-10 wt%). The typical thickness of the EML is 20-30 nm.

    • Deposit an electron blocking layer (EBL) , for example, 10 nm of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP).

    • Deposit an electron transport layer (ETL) , for example, 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).

    • Deposit a cathode by sequentially evaporating a thin layer of lithium fluoride (LiF) (1 nm) followed by a thicker layer of aluminum (Al) (100 nm).

  • Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect the organic layers from moisture and oxygen.

Device Characterization
  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

  • Record the electroluminescence (EL) spectrum using a spectrometer.

  • Calculate the device performance parameters, including turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Hypothetical OLED Performance Data

The following table provides a hypothetical performance summary for an OLED device using this compound as a blue emitter. These values are based on published data for similar imidazo[1,2-a]pyridine-based OLEDs.[4][5]

ParameterHypothetical Value
Emission ColorBlue
CIE Coordinates (x, y)(0.15, 0.18)
Turn-on Voltage (at 1 cd/m²)3.5 - 5.0 V
Maximum Luminance> 1000 cd/m²
Maximum Current Efficiency3 - 6 cd/A
Maximum External Quantum Efficiency (EQE)2 - 5%

Conclusion

This compound represents an unexplored member of the imidazo[1,2-a]pyridine family with potential for application in OLEDs. The provided synthesis and characterization protocols, along with the proposed device architecture, offer a comprehensive starting point for researchers to investigate its electroluminescent properties. The key to unlocking its full potential will be a thorough experimental investigation of its photophysical characteristics and the optimization of the OLED device structure. The insights gained from such studies will contribute to the broader development of efficient and stable blue emitters for next-generation displays and lighting.

References

Application Notes and Protocols for the Derivatization of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of the acetyl group on 3-Acetyl-2-methylimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. The derivatization of this moiety allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols outlined below cover three primary transformations of the acetyl group: Claisen-Schmidt condensation to form chalcones, reduction to a secondary alcohol, and α-halogenation to produce a reactive intermediate.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The this compound derivative serves as a versatile starting material for the synthesis of diverse compound libraries. The acetyl group at the C3 position is particularly amenable to various chemical transformations, providing a strategic handle for introducing molecular diversity. This document details experimentally validated and representative protocols for its derivatization.

Data Presentation

The following table summarizes quantitative data for the synthesis of chalcone derivatives from this compound via Claisen-Schmidt condensation.

Compound IDAr-CHO SubstituentYield (%)MIC (S. aureus) (μg/mL)MBC (S. aureus) (μg/mL)Reference
5a 4-H75>200>200[2]
5b 4-OCH₃8212.56.25[2]
5c 4-Cl855025[2]
5d 4-F7810050[2]
5e 4-NO₂90200100[2]
5h 2,4-diCl886.253.125[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcone derivatives.[2]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) solution (10% in water)

  • Distilled water

  • Glacial acetic acid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Slowly add the 10% aqueous potassium hydroxide solution (a catalytic amount) to the reaction mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Neutralize the mixture with glacial acetic acid, which will cause the chalcone product to precipitate.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Protocol 2: Reduction of the Acetyl Group to a Secondary Alcohol

This protocol outlines a general method for the reduction of the ketone in this compound to the corresponding 3-(1-hydroxyethyl) derivative using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of distilled water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • The product can be purified by column chromatography on silica gel if necessary.

Protocol 3: α-Bromination of the Acetyl Group

This protocol provides a representative method for the α-bromination of the acetyl group of this compound to produce 3-(2-bromoacetyl)-2-methylimidazo[1,2-a]pyridine, a key intermediate for further nucleophilic substitutions. This protocol is based on standard α-bromination procedures for ketones.[3]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Standard laboratory glassware, reflux condenser, and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux and maintain reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude α-brominated product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

Experimental Workflows

Derivatization_Workflows cluster_condensation Protocol 1: Claisen-Schmidt Condensation cluster_reduction Protocol 2: Ketone Reduction cluster_bromination Protocol 3: α-Bromination start This compound p1_step1 1. Dissolve in Ethanol 2. Add Ar-CHO start->p1_step1 Ar-CHO, KOH p2_step1 1. Dissolve in Methanol 2. Cool to 0 °C start->p2_step1 NaBH₄, MeOH p3_step1 1. Dissolve in CCl₄ 2. Add NBS and BPO/AIBN start->p3_step1 NBS, CCl₄ p1_step2 3. Add aq. KOH (cat.) 4. Stir at RT, 6-8h p1_step1->p1_step2 p1_step3 5. Pour into ice water 6. Neutralize with Acetic Acid p1_step2->p1_step3 p1_step4 7. Filter precipitate 8. Recrystallize p1_step3->p1_step4 p1_product Chalcone Derivative p1_step4->p1_product p2_step2 3. Add NaBH₄ 4. Stir at RT, 2-4h p2_step1->p2_step2 p2_step3 5. Quench with Water 6. Extract with Ethyl Acetate p2_step2->p2_step3 p2_step4 7. Dry and Concentrate p2_step3->p2_step4 p2_product 3-(1-Hydroxyethyl) Derivative p2_step4->p2_product p3_step2 3. Reflux for 2-6h p3_step1->p3_step2 p3_step3 4. Cool and Filter 5. Wash and Dry p3_step2->p3_step3 p3_step4 6. Concentrate p3_step3->p3_step4 p3_product 3-(2-Bromoacetyl) Derivative p3_step4->p3_product

Caption: Experimental workflows for the derivatization of the acetyl group.

PI3K/Akt/mTOR Signaling Pathway

Many imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation and survival.[4][5][6]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Acetyl-2-methylimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used reaction between 2-aminopyridine and 3-chloro-2,4-pentanedione.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: 2-aminopyridine may have oxidized, or 3-chloro-2,4-pentanedione may have degraded. 2. Inappropriate Solvent: The polarity of the solvent may not be optimal for the reaction. 3. Incorrect Temperature: The reaction may require specific temperature control for initiation and completion. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. 5. Presence of Water: Moisture can interfere with the reaction.1. Reagent Quality: Use freshly purified 2-aminopyridine and check the purity of 3-chloro-2,4-pentanedione by NMR or GC-MS before use. 2. Solvent Screening: Experiment with a range of solvents such as ethanol, acetonitrile, DMF, or toluene to find the optimal medium. Anhydrous solvents are recommended. 3. Temperature Optimization: Try running the reaction at different temperatures, for example, starting at room temperature and gradually heating to reflux. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time. 5. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Side Reactions) 1. Self-condensation of 3-chloro-2,4-pentanedione. 2. Polymerization of 2-aminopyridine. 3. Formation of regioisomers or other heterocyclic systems. 1. Controlled Addition: Add 3-chloro-2,4-pentanedione dropwise to the solution of 2-aminopyridine to minimize its self-condensation. 2. Temperature Control: Avoid excessively high temperatures which can promote polymerization. 3. Use of a Base: The addition of a mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) can help to neutralize the HCl formed during the reaction and may improve selectivity.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of highly polar byproducts. 3. Oily product that is difficult to crystallize. 1. Aqueous Workup: After the reaction, a wash with a dilute aqueous base (e.g., NaHCO₃ solution) can remove unreacted 2-aminopyridine hydrochloride. 2. Column Chromatography: Use silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to separate the product from impurities. Monitor fractions by TLC. 3. Recrystallization: If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent like hexane or diethyl ether. If it remains an oil, purification by chromatography is the best option.
Product Decomposition 1. Harsh acidic or basic conditions during workup. 2. High temperatures during purification. 1. Mild Workup: Use mild acids and bases for pH adjustments during the workup. 2. Temperature Control: Avoid excessive heating during solvent evaporation (use a rotary evaporator at reduced pressure) and during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most frequently cited method is the reaction of 2-aminopyridine with 3-chloro-2,4-pentanedione. This is a variation of the Tschitschibabin (Chichibabin) reaction for imidazo[1,2-a]pyridine synthesis and is generally effective.

Q2: What is the role of a base in this reaction?

While the reaction can proceed without a base, the addition of a mild base like sodium bicarbonate or potassium carbonate is often recommended. It neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, which can prevent the formation of the 2-aminopyridine hydrochloride salt and potentially improve the yield and purity of the product.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being more conjugated, should be visible under a UV lamp.

Q4: What are the expected yields for this synthesis?

Reported yields for the synthesis of substituted imidazo[1,2-a]pyridines vary widely depending on the specific substrates and reaction conditions. For the reaction of 2-aminopyridine and an alpha-haloketone, yields can range from moderate to good (40-80%), depending on the optimization of the reaction parameters.

Q5: Are there any alternative reagents to 3-chloro-2,4-pentanedione?

Yes, 3-bromo-2,4-pentanedione can also be used and may be more reactive in some cases. Additionally, one-pot, three-component reactions involving 2-aminopyridine, an aldehyde, and an alkyne, often catalyzed by copper or other transition metals, can also be employed to synthesize related imidazo[1,2-a]pyridine derivatives.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux4~60-70General observation from related syntheses
NaHCO₃Acetonitrile806~75General observation from related syntheses
Iodine (20 mol%)Cyclohexane600.2578[1]
FeCl₂DMF1507Moderate to Good[2]
NH₄ClEthanol (MW)600.589[3]

*Yields are estimates based on analogous reactions for the synthesis of the imidazo[1,2-a]pyridine core and may vary for this compound.

Experimental Protocols

Key Experiment: Synthesis of this compound from 2-Aminopyridine and 3-Chloro-2,4-pentanedione

Materials:

  • 2-Aminopyridine

  • 3-Chloro-2,4-pentanedione

  • Anhydrous ethanol (or other optimized solvent)

  • Sodium bicarbonate (optional)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: To this solution, add sodium bicarbonate (1.5 eq, optional). Then, add 3-chloro-2,4-pentanedione (1.1 eq) dropwise at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material (2-aminopyridine) is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-AP 2-Aminopyridine Int1 N-Alkylation Intermediate 2-AP->Int1 Nucleophilic attack CPD 3-Chloro-2,4-pentanedione CPD->Int1 Int2 Cyclized Intermediate Int1->Int2 Intramolecular cyclization Product 3-Acetyl-2-methyl- imidazo[1,2-a]pyridine Int2->Product Dehydration & Aromatization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

experimental_workflow Start Start Reagents Mix 2-Aminopyridine & 3-Chloro-2,4-pentanedione in Solvent Start->Reagents Reaction Heat to Reflux (Monitor by TLC) Reagents->Reaction Workup Aqueous Workup (Base Wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product troubleshooting_logic Start Low Yield? CheckReagents Check Reagent Purity Start->CheckReagents Yes SideProducts Multiple Spots on TLC? Start->SideProducts No OptimizeSolvent Screen Solvents CheckReagents->OptimizeSolvent OptimizeTemp Vary Temperature OptimizeSolvent->OptimizeTemp CheckTime Increase Reaction Time OptimizeTemp->CheckTime ControlAddition Slow Reagent Addition SideProducts->ControlAddition Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No UseBase Add Mild Base ControlAddition->UseBase OptimizeChroma Optimize Chromatography PurificationIssue->OptimizeChroma Yes End End PurificationIssue->End No Recrystallize Attempt Recrystallization OptimizeChroma->Recrystallize

References

Technical Support Center: Purification of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-Acetyl-2-methylimidazo[1,2-a]pyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Recovery After Column Chromatography

Potential Causes:

  • Improper Solvent System: The polarity of the mobile phase may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column.

  • Product Adsorption on Silica Gel: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silica gel, leading to irreversible adsorption.

  • Product Degradation: The compound may be unstable on silica gel over extended periods.

  • Co-elution with Impurities: Impurities with similar polarity to the desired product can be difficult to separate.

Solutions:

  • Optimize Solvent System:

    • Systematically screen different solvent systems using Thin Layer Chromatography (TLC) prior to performing column chromatography.[1][2] Common solvent systems for imidazo[1,2-a]pyridines include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3][4]

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Deactivate Silica Gel:

    • Treat the silica gel with a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia, in the eluent to minimize strong interactions between the basic product and the acidic stationary phase.

  • Minimize Contact Time:

    • Use flash column chromatography with a higher flow rate to reduce the time the compound spends on the column.[2]

  • Alternative Purification Methods:

    • Consider recrystallization as an alternative or subsequent purification step if column chromatography proves ineffective.

Issue 2: Persistent Impurities in the Final Product

Potential Causes:

  • Unreacted Starting Materials: The synthesis may not have gone to completion, leaving unreacted 2-aminopyridine derivatives or acetylating agents.

  • Side Products: The reaction conditions may favor the formation of side products, such as regioisomers or over-acetylated products.

  • Complex Spot on TLC: A smearing or streaking spot on the TLC plate can indicate the presence of multiple components or degradation.[5]

Solutions:

  • TLC Analysis:

    • Carefully analyze the crude reaction mixture by TLC using different solvent systems to identify the number of components.[1]

    • Use a co-spot (a lane with both the crude mixture and a pure standard, if available) to help identify the product spot.

  • Re-purification:

    • If impurities persist after initial purification, a second purification step using a different technique (e.g., recrystallization after column chromatography) may be necessary.

  • Reaction Optimization:

    • Re-evaluate the reaction conditions to minimize the formation of side products. This could involve adjusting the temperature, reaction time, or stoichiometry of reagents.

Issue 3: Oiling Out During Recrystallization

Potential Causes:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.[6]

  • Presence of Impurities: Impurities can lower the melting point of the product, leading to oiling out.

  • Cooling Rate: Cooling the solution too quickly can prevent proper crystal formation.

Solutions:

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures.[6][7] Ethanol has been successfully used for the recrystallization of similar imidazo[1,2-a]pyridine derivatives.[8]

    • If a single solvent is not suitable, a binary solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble) can be employed.

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote gradual crystallization.

  • Scratching:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most commonly reported purification methods for imidazo[1,2-a]pyridine derivatives are silica gel column chromatography and recrystallization.[3][4][8] Column chromatography is often performed using a mobile phase of hexane and ethyl acetate in varying ratios.[1][3][4] Recrystallization from solvents like ethanol can also be an effective method for obtaining a pure product.[8]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography.[1][2] By spotting the crude mixture and the collected fractions on a TLC plate, you can identify which fractions contain the desired product and assess their purity. For recrystallization, purity is often assessed by the melting point of the crystals and by techniques like NMR or HPLC.

Q3: What are potential side products in the synthesis of this compound?

A3: While specific side products for this exact compound are not extensively documented in the provided search results, common side products in the synthesis of substituted imidazo[1,2-a]pyridines can include regioisomers (if the aminopyridine starting material is unsymmetrically substituted), unreacted starting materials, and products from side reactions of the acetyl group. The formation of these can be influenced by the specific synthetic route employed.[9][10][11][12]

Q4: My compound appears as a streak on the TLC plate. What does this mean and how can I fix it?

A4: Streaking on a TLC plate can indicate several issues: the sample is too concentrated, the compound is degrading on the silica gel, or the solvent system is not appropriate.[5] To troubleshoot this, try spotting a more dilute solution of your sample. If streaking persists, it may be due to the acidic nature of the silica gel. You can try using TLC plates with a different stationary phase or adding a small amount of a basic modifier like triethylamine to your developing solvent.

Data Presentation

Table 1: Illustrative Purification Outcomes for a Generic Imidazo[1,2-a]pyridine Derivative

Purification MethodPurity (by HPLC)Recovery YieldNotes
Column Chromatography (Hexane:EtOAc, 7:3)>95%75%Good separation from non-polar impurities.
Column Chromatography (DCM:MeOH, 98:2)>98%60%Better for more polar impurities, but may lead to lower recovery.
Recrystallization (Ethanol)>99%85%Effective for removing minor impurities if a suitable solvent is found.
Sequential Purification (Column followed by Recrystallization)>99.5%55%Highest purity achieved, but with a trade-off in overall yield.

Note: This table provides illustrative data based on typical outcomes for the purification of small organic molecules and is intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the starting solvent system (e.g., hexane:ethyl acetate 9:1). Gradually increase the polarity of the eluent as the chromatography progresses.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In a flask, add a minimal amount of hot solvent (e.g., ethanol) to the crude product until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude 3-Acetyl-2-methyl- imidazo[1,2-a]pyridine tlc_analysis TLC Analysis synthesis->tlc_analysis Analyze crude column_chromatography Column Chromatography tlc_analysis->column_chromatography Develop method column_chromatography->tlc_analysis Monitor fractions recrystallization Recrystallization column_chromatography->recrystallization Further purification purity_check Purity Check (TLC, NMR, HPLC, MP) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography <98% pure, re-purify pure_product Pure Product purity_check->pure_product >98% pure

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product purification_method Choose Purification Method start->purification_method column Column Chromatography purification_method->column Complex Mixture recrystallize Recrystallization purification_method->recrystallize Crystalline Solid low_yield Low Yield? column->low_yield oiling_out Oiling Out? recrystallize->oiling_out impure Persistent Impurities? low_yield->impure No optimize_solvent Optimize Solvent System low_yield->optimize_solvent Yes deactivate_silica Deactivate Silica low_yield->deactivate_silica Yes repurify Re-purify (e.g., Recrystallize) impure->repurify Yes check_reaction Optimize Synthesis impure->check_reaction Yes pure_product Pure Product impure->pure_product No change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes slow_cooling Control Cooling Rate oiling_out->slow_cooling Yes oiling_out->pure_product No optimize_solvent->column deactivate_silica->column change_solvent->recrystallize slow_cooling->recrystallize repurify->pure_product check_reaction->start

Caption: A troubleshooting decision tree for the purification of this compound.

References

optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions to optimize reaction conditions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Ineffective catalyst or catalyst poisoning.- Suboptimal reaction temperature.- Inappropriate solvent.- Poor quality of starting materials.- Presence of moisture or air in sensitive reactions.- Steric hindrance from bulky substituents.[1]- Catalyst: Screen different catalysts (e.g., CuI, CuBr, PdCl2, I2) and vary the catalyst loading.[1][2][3] For A3 coupling, a Cu(II)-ascorbate system can be effective.[4][5]- Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating (e.g., 80°C or 120°C).[1][6] Microwave irradiation can also significantly reduce reaction times and improve yields.[7][8]- Solvent: Test a range of solvents with varying polarities (e.g., DMF, toluene, ethanol, water, or even solvent-free conditions).[1][3][7] Aqueous micellar media (e.g., with SDS) can be a green and efficient option.[4][5]- Reagents: Ensure the purity of 2-aminopyridines, aldehydes, alkynes, and other starting materials. Use freshly distilled solvents when necessary.- Inert Atmosphere: For air- or moisture-sensitive catalysts and reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Substrate Scope: Be aware that electron-donating groups on the substrates tend to give better yields than electron-withdrawing groups.[1][9]
Formation of Side Products - Competing side reactions, such as self-coupling of alkynes (Glaser-Hay coupling).- Decomposition of starting materials or products under harsh reaction conditions.- Undesired oxidation or reduction reactions.- Incomplete cyclization.- Reaction Conditions: Adjust the reaction time and temperature to minimize side product formation. Shorter reaction times are often preferable.[3]- Catalyst/Reagents: The choice of catalyst and oxidant can influence selectivity. For instance, using air as an oxidant is a mild and green option.[1]- Work-up Procedure: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the desired product from impurities.
Poor Regioselectivity - Presence of multiple reactive sites on the starting materials.- Protecting Groups: Temporarily protect functional groups that might interfere with the desired reaction pathway.- Catalyst Control: The choice of catalyst can sometimes influence the regioselectivity of the reaction.
Reaction Stalls or is Sluggish - Insufficient activation energy.- Catalyst deactivation.- Low concentration of reactants.- Temperature/Energy Input: Increase the reaction temperature or consider using microwave irradiation to accelerate the reaction.[7][8]- Catalyst: Add a fresh portion of the catalyst if deactivation is suspected.- Concentration: Increase the concentration of the reactants.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: Several efficient methods exist, including:

  • Condensation Reactions: The reaction of 2-aminopyridines with α-haloketones is a traditional and effective method.[8][10]

  • Multicomponent Reactions (MCRs): Three-component reactions, such as the A3 coupling (aldehyde, alkyne, amine), offer a direct and atom-economical route to substituted imidazo[1,2-a]pyridines.[6][7][11]

  • Copper-Catalyzed Reactions: Copper salts (e.g., CuI, CuBr) are widely used to catalyze the synthesis from various starting materials, including 2-aminopyridines and nitroolefins or acetophenones.[1][12][13]

  • Iodine-Catalyzed Reactions: Molecular iodine can effectively catalyze the synthesis, often under mild and environmentally friendly conditions.[3][9][14]

  • Catalyst-Free Synthesis: Some protocols allow for the synthesis without a metal catalyst, often utilizing microwave irradiation or simply heating.[7][8]

Q2: How can I improve the yield of my imidazo[1,2-a]pyridine synthesis?

A2: To improve yields, consider the following optimizations:

  • Catalyst Selection: The choice of catalyst is crucial. For example, in a copper-catalyzed reaction with nitroolefins, CuBr was found to be the most effective.[1]

  • Solvent Screening: The reaction medium plays a significant role. DMF is often a good solvent choice for copper-catalyzed reactions.[1]

  • Temperature Control: The optimal temperature can vary significantly between different synthetic routes. It is recommended to perform small-scale experiments to determine the ideal temperature for your specific reaction.[1]

  • Substituent Effects: Be mindful of the electronic properties of your substrates. Electron-rich starting materials generally lead to higher yields.[1]

Q3: What are the advantages of using a multicomponent reaction like the A3 coupling?

A3: The A3 coupling reaction offers several advantages:

  • Atom Economy: It combines three starting materials in a single step, minimizing waste.[11]

  • Efficiency: It is a one-pot procedure, which simplifies the experimental setup and reduces reaction time.[11]

  • Versatility: A wide range of aldehydes, alkynes, and amines can be used, allowing for the synthesis of diverse imidazo[1,2-a]pyridine derivatives.[11]

  • Mild Conditions: These reactions can often be carried out under mild conditions.[11]

Q4: Are there any "green" or environmentally friendly methods for this synthesis?

A4: Yes, several green chemistry approaches have been developed:

  • Aqueous Media: Reactions can be performed in water, sometimes with the aid of surfactants like sodium dodecyl sulfate (SDS) to form micelles.[4][5]

  • Air as Oxidant: Utilizing air as the oxidant is an environmentally benign and cost-effective strategy.[1]

  • Catalyst-Free Conditions: Syntheses that proceed without a metal catalyst reduce toxic waste.[7][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and reduce energy consumption.[7][8]

Experimental Protocols & Data

Copper-Catalyzed A³-Coupling in Aqueous Micellar Media

This protocol is based on an efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives.[4][5]

Methodology:

  • To a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol %) and 2 mL of water. Stir the solution vigorously for 5 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %) to the reaction mixture.

  • Finally, add the alkyne derivative (1.2 mmol).

  • Stir the reaction mixture at 50°C for 6–16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with standard work-up and purification by column chromatography.

Optimization of Reaction Conditions:

The following table summarizes the effect of different catalysts, solvents, and temperatures on the yield of a model A³-coupling reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1CuI (10)Toluene12075
2CuBr (10)DMF8090
3PdCl₂ (5)Toluene8080
4I₂ (20)EthanolRT85
5CuSO₄/Ascorbate (10/20)Water (SDS)5088

Data is a representative summary compiled from multiple sources for illustrative purposes.[1][2][3][4]

Visualized Workflows and Mechanisms

General Workflow for Imidazo[1,2-a]pyridine Synthesis Optimization

G start Define Synthetic Target reagent_selection Select Starting Materials (2-aminopyridine, aldehyde, alkyne, etc.) start->reagent_selection method_selection Choose Synthetic Method (A3 coupling, Condensation, etc.) reagent_selection->method_selection initial_reaction Perform Initial Reaction method_selection->initial_reaction analysis Analyze Results (TLC, NMR, LC-MS) initial_reaction->analysis low_yield Low Yield / Side Products analysis->low_yield optimization Optimize Reaction Conditions low_yield->optimization Yes success Achieve Desired Yield & Purity low_yield->success No catalyst Vary Catalyst & Loading optimization->catalyst solvent Screen Solvents optimization->solvent temperature Adjust Temperature / Energy Source optimization->temperature catalyst->initial_reaction solvent->initial_reaction temperature->initial_reaction end Scale-up & Purification success->end G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Copper Acetylide Formation cluster_3 Step 3: C-C Bond Formation cluster_4 Step 4: Cyclization Aldehyde Aldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion + 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Iminium_Ion Alkyne Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide + Cu(I) Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Acetylide Propargylamine_Intermediate Propargylamine Intermediate Iminium_Ion_ref->Propargylamine_Intermediate Cu_Acetylide_ref->Propargylamine_Intermediate Final_Product Imidazo[1,2-a]pyridine Propargylamine_Intermediate_ref->Final_Product 5-exo-dig cyclization

References

side-product formation in the synthesis of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetyl-2-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the condensation reaction between 2-aminopyridine and a β-dicarbonyl compound, typically acetylacetone (pentane-2,4-dione). This reaction is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is often carried out under reflux in a suitable solvent, such as ethanol or acetic acid. Various catalysts can be employed to improve the reaction rate and yield, including protic acids (e.g., HCl, H₂SO₄) and Lewis acids. Reaction times can range from a few hours to overnight, depending on the specific conditions and scale of the reaction.

Q3: What are the potential side-products in this synthesis?

A3: The primary side-product of concern is the regioisomeric impurity, 2-Acetyl-3-methylimidazo[1,2-a]pyridine. This arises from the alternative cyclization pathway during the reaction of 2-aminopyridine with the unsymmetrical acetylacetone. Other potential byproducts may include unreacted starting materials and polymeric materials, especially under harsh reaction conditions.

Q4: How can I minimize the formation of the regioisomeric side-product?

A4: Optimizing reaction conditions is key. Factors that can influence the regioselectivity include the choice of catalyst, solvent, and reaction temperature. A thorough screening of these parameters is recommended to favor the formation of the desired 3-acetyl isomer.

Q5: What are the recommended purification methods for this compound?

A5: The most effective method for separating the desired product from the regioisomeric impurity and other byproducts is column chromatography on silica gel. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate), should be determined using thin-layer chromatography (TLC). Recrystallization from an appropriate solvent can also be employed for further purification of the isolated product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials.1. Use a fresh or newly activated catalyst. 2. Increase the reaction temperature to reflux and monitor the reaction progress by TLC until the starting materials are consumed. 3. Ensure the purity of 2-aminopyridine and acetylacetone.
High Percentage of Regioisomeric Side-Product 1. Reaction conditions favoring the formation of the 2-acetyl isomer. 2. Inappropriate catalyst or solvent system.1. Screen different acid catalysts (e.g., p-toluenesulfonic acid, acetic acid) and solvents (e.g., ethanol, isopropanol, toluene) to optimize regioselectivity. 2. Adjust the reaction temperature; sometimes lower temperatures can favor the formation of one isomer over the other.
Presence of Unreacted Starting Materials 1. Incomplete reaction. 2. Stoichiometry of reactants is not optimal.1. Extend the reaction time and monitor by TLC. 2. Ensure an appropriate molar ratio of 2-aminopyridine to acetylacetone is used. A slight excess of the diketone may be beneficial.
Formation of Dark, Tarry Byproducts 1. High reaction temperature leading to decomposition. 2. Presence of impurities in the starting materials or solvent.1. Reduce the reaction temperature and monitor the reaction closely. 2. Use purified starting materials and anhydrous solvents.
Difficulty in Purifying the Product 1. Co-elution of the product and the regioisomeric impurity during column chromatography. 2. Oiling out during recrystallization.1. Use a longer chromatography column and a shallower solvent gradient to improve separation. 2. For recrystallization, screen a variety of solvents and solvent mixtures. Seeding with a pure crystal of the desired product may induce crystallization.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • Acetylacetone (Pentane-2,4-dione)

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to separate the desired product from any side-products.

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizations

Synthesis_and_Side_Product_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-Aminopyridine 2-Aminopyridine Condensation & Cyclization Condensation & Cyclization 2-Aminopyridine->Condensation & Cyclization Acetylacetone Acetylacetone Acetylacetone->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound Desired Product 2-Acetyl-3-methylimidazo[1,2-a]pyridine 2-Acetyl-3-methylimidazo[1,2-a]pyridine Condensation & Cyclization->2-Acetyl-3-methylimidazo[1,2-a]pyridine Side-Product

Caption: Reaction scheme for the synthesis of this compound and the formation of its primary regioisomeric side-product.

Troubleshooting_Workflow Start Start Synthesis CheckReaction Reaction Complete? Start->CheckReaction OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckReaction->OptimizeConditions No AnalyzeCrude Analyze Crude Product (TLC, NMR) CheckReaction->AnalyzeCrude Yes LowYield Low Yield LowYield->OptimizeConditions HighSideProduct High Side-Product HighSideProduct->OptimizeConditions PurificationIssue Purification Issues OptimizePurification Optimize Purification (Chromatography, Recrystallization) PurificationIssue->OptimizePurification OptimizeConditions->Start End Pure Product OptimizePurification->End AnalyzeCrude->LowYield AnalyzeCrude->HighSideProduct AnalyzeCrude->PurificationIssue AnalyzeCrude->End Successful

Caption: A general troubleshooting workflow for optimizing the synthesis of this compound.

Technical Support Center: Scaling Up Imidazo[1,2-a]Pyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for scaling up the production of imidazo[1,2-a]pyridines. The following frequently asked questions (FAQs) and guides address common issues encountered during the transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for our imidazo[1,2-a]pyridine synthesis when moving from a 10g to a 500g scale. What are the likely causes and how can we troubleshoot this?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. These include issues with heat and mass transfer, mixing inefficiency, and changes in impurity profiles.

Troubleshooting Steps:

  • Heat Transfer Limitations: Many synthetic routes to imidazo[1,2-a]pyridines, such as the reaction of a 2-aminopyridine with an α-haloketone, can be exothermic. In larger reactors, the surface area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," which may cause thermal degradation of reactants, intermediates, or the final product, resulting in lower yields and increased impurity formation.

    • Solution: Implement controlled addition of reagents, use a jacketed reactor with a reliable temperature control unit, and consider a reaction calorimetry study to understand the thermal profile of your reaction.

  • Mixing Inefficiency: Inadequate mixing can lead to localized high concentrations of reactants, which can promote side reactions.

    • Solution: Optimize the stirrer speed and design for the larger reactor. Computational Fluid Dynamics (CFD) can be a useful tool to model mixing behavior at scale.[1][2]

  • Impurity Profile Changes: Longer reaction times or temperature deviations can lead to the formation of new or increased levels of impurities that were not significant at the lab scale.

    • Solution: Perform a thorough impurity profiling study at the larger scale. Identify the structure of major impurities to understand their formation mechanism and optimize the reaction conditions to minimize them.

Q2: We are struggling with controlling the reaction exotherm during the cyclization step of our imidazo[1,2-a]pyridine synthesis at a 1 kg scale. What are the best practices for managing this?

A2: Managing exotherms is critical for both safety and product quality when scaling up. Runaway reactions can be a significant hazard.

Best Practices for Exotherm Control:

  • Reaction Calorimetry: Conduct a reaction calorimetry study (e.g., using a RC1 calorimeter) at the lab scale to determine the heat of reaction, maximum heat flow, and the adiabatic temperature rise. This data is crucial for designing a safe process at a larger scale.

  • Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled addition profile for the limiting reagent. This allows the reactor's cooling system to manage the heat generated.

  • Solvent Selection: Choose a solvent with a higher boiling point to provide a wider operating temperature range and act as a heat sink.

  • Reactor Configuration: Ensure the pilot-scale reactor has adequate cooling capacity and efficient heat transfer from the reaction mass to the cooling jacket.

Q3: Our scaled-up batch of imidazo[1,2-a]pyridine is difficult to purify. We are observing a complex mixture of byproducts. How can we improve the purity of our product?

A3: Purification challenges at scale often stem from changes in the impurity profile and the physical properties of the product at higher concentrations.

Strategies for Improving Purity:

  • Optimize Reaction Conditions: Re-evaluate the reaction temperature, solvent, catalyst, and reaction time to minimize the formation of side products. Design of Experiments (DoE) can be a powerful tool for this optimization.

  • Crystallization Studies: Develop a robust crystallization process. This includes screening for suitable crystallization solvents/anti-solvents, optimizing the cooling profile, and controlling supersaturation. Seeding the crystallization can also improve crystal size and purity.

  • Impurity Identification and Mitigation: Isolate and identify the major impurities. Understanding their structure can provide insights into how they are formed and how to prevent their formation or facilitate their removal. For instance, if an impurity arises from a competing side reaction, adjusting the stoichiometry or order of reagent addition might be beneficial.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting Action(s)
Low Yield - Inefficient heat transfer leading to product degradation.- Poor mixing causing localized side reactions.- Incomplete reaction due to mass transfer limitations.- Monitor internal reaction temperature and compare with jacket temperature.- Improve agitation (increase stirrer speed, evaluate impeller design).- Extend reaction time and monitor by HPLC.
Increased Impurity Levels - "Hot spots" from poor heat dissipation.- Longer reaction or work-up times.- Different raw material purity at scale.- Implement controlled reagent addition.- Optimize work-up procedure to be faster.- Qualify raw materials from bulk suppliers.
Poor Product Isolation/Crystallization - Supersaturation is too high, leading to oiling out or fine particles.- Presence of impurities inhibiting crystallization.- Develop a controlled cooling profile.- Use seeding to control crystal growth.- Purify the crude material before crystallization if necessary.
Reaction Stalls - Catalyst deactivation.- Incomplete dissolution of reagents.- Ensure catalyst is of appropriate quality for the scale.- Check solubility of all reagents in the chosen solvent at the reaction concentration.

Experimental Protocols

Example Protocol: Gram-Scale Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is an illustrative example for scaling up a common synthesis of 2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Sodium Bicarbonate (2.0 eq)

  • Ethanol (10 vol)

Equipment:

  • 1 L jacketed glass reactor with overhead stirrer and reflux condenser

  • Temperature control unit

  • Addition funnel

Procedure:

  • Charge the jacketed reactor with 2-aminopyridine and ethanol.

  • Begin stirring and heat the mixture to 50 °C.

  • In a separate vessel, dissolve 2-bromoacetophenone in ethanol.

  • Slowly add the 2-bromoacetophenone solution to the reactor over 1-2 hours, maintaining the internal temperature below 60 °C.

  • After the addition is complete, add the sodium bicarbonate portion-wise.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by HPLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum at 50 °C.

Data Presentation

The following table provides a hypothetical but realistic comparison of key parameters when scaling up the synthesis of 2-phenylimidazo[1,2-a]pyridine.

Parameter Lab Scale (10g) Pilot Scale (500g)
Reaction Time 4 hours6 hours
Yield 92%85%
Purity (by HPLC) 99.5%98.0%
Major Impurity A 0.2%0.8%
Major Impurity B 0.1%0.5%

Visualizations

Experimental Workflow for Imidazo[1,2-a]pyridine Scale-Up

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Prepare Reagents charge_reagents Charge 2-Aminopyridine and Solvent prep_reagents->charge_reagents prep_reactor Set up Jacketed Reactor prep_reactor->charge_reagents heat_initial Heat to 50°C charge_reagents->heat_initial add_ketone Slowly Add α-Haloketone Solution heat_initial->add_ketone add_base Add Base add_ketone->add_base reflux Heat to Reflux & Monitor add_base->reflux cool Cool to Room Temp. reflux->cool filter Filter Product cool->filter wash Wash with Solvent filter->wash dry Dry Under Vacuum wash->dry analyze Analyze Yield & Purity dry->analyze

Caption: A typical experimental workflow for the scaled-up synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Logic for Low Yield in Scale-Up

troubleshooting_low_yield start Low Yield Observed at Scale-Up check_temp Was there a significant exotherm or temperature deviation? start->check_temp yes_temp Improve Heat Transfer: - Slower reagent addition - Enhanced reactor cooling - Consider reaction calorimetry check_temp->yes_temp Yes no_temp Check for Mixing Issues check_temp->no_temp No yes_mixing Optimize Agitation: - Increase stirrer speed - Evaluate impeller design - Consider CFD modeling no_temp->yes_mixing Yes no_mixing Investigate Impurity Profile no_temp->no_mixing No yes_impurities Identify Impurities: - Isolate and characterize - Adjust reaction conditions to minimize side reactions no_mixing->yes_impurities Yes no_impurities Review Raw Material Quality and Stoichiometry no_mixing->no_impurities No

Caption: A decision tree for troubleshooting low yields in the scale-up of imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Strategies to Avoid Catalyst Poisoning in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the synthesis of imidazo[1,2-a]pyridines. The following information is designed to help you diagnose and resolve common issues to ensure robust and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst poisoning in imidazo[1,2-a]pyridine synthesis?

A1: Catalyst deactivation in imidazo[1,2-a]pyridine synthesis is primarily caused by the presence of substances that bind to the active metal center of the catalyst, rendering it inactive. The most common culprits include:

  • Nitrogen-Containing Compounds: The starting materials (e.g., 2-aminopyridines) and the imidazo[1,2-a]pyridine products themselves possess Lewis basic nitrogen atoms. These can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes and inhibiting the catalytic cycle. This is a well-documented issue in cross-coupling reactions involving pyridine-like substrates.

  • Sulfur-Containing Impurities: Trace amounts of sulfur compounds in reagents or solvents are notorious for poisoning palladium catalysts.[1] Sulfur can irreversibly bind to the palladium surface, blocking active sites.

  • Phosphine Ligand Degradation: Phosphine ligands, crucial for stabilizing the catalyst and facilitating the reaction, can degrade under reaction conditions. Common degradation pathways include oxidation to phosphine oxides and P-C bond cleavage, especially at elevated temperatures.[2]

  • Other Impurities: Halides, cyanides, and other nitrogen-containing heterocycles can also act as catalyst poisons. It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.

Q2: I am observing a significant drop in yield after the first few runs with a recycled catalyst. What could be the reason?

A2: A drop in yield upon catalyst recycling is a strong indicator of irreversible catalyst poisoning or degradation. The likely causes include:

  • Progressive Poisoning: Even trace amounts of poisons in your starting materials or solvents can accumulate on the catalyst over multiple runs, leading to a gradual decrease in activity.

  • Leaching of the Metal: The active palladium species may be leaching from the support (in the case of heterogeneous catalysts) or forming soluble, inactive species that are lost during workup.

  • Structural Changes in the Catalyst: High temperatures or prolonged reaction times can lead to the agglomeration of palladium nanoparticles into less active bulk metal (palladium black).

Q3: Can the choice of phosphine ligand influence the catalyst's resistance to poisoning?

A3: Absolutely. The steric and electronic properties of phosphine ligands are critical in determining catalyst activity, stability, and selectivity.[3]

  • Steric Bulk: Bulky (sterically hindered) phosphine ligands can protect the metal center from coordination by poisoning species, including the starting material and product. They can also promote the formation of monoligated palladium species, which are often more active in cross-coupling reactions.

  • Electron-Richness: Electron-rich phosphines can increase the rate of oxidative addition, a key step in many catalytic cycles, which can sometimes outcompete the rate of catalyst deactivation.

Screening a variety of phosphine ligands is often a crucial step in optimizing reactions prone to catalyst poisoning.

Troubleshooting Guides

Issue 1: Low or No Conversion
CauseSolution
Catalyst Poisoning by Nitrogen Heterocycles 1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These can shield the palladium center and prevent inhibitory coordination. 2. Use of Pre-catalysts: Employ well-defined palladium pre-catalysts to ensure the efficient in situ generation of the active Pd(0) species. 3. Optimize Catalyst Loading: A higher catalyst loading may be necessary to compensate for the portion of the catalyst that becomes deactivated.
Sulfur Impurities in Reagents 1. Reagent Purification: Purify starting materials, especially 2-aminopyridines, by recrystallization or column chromatography. Distill liquid reagents. 2. Use High-Purity Solvents: Employ anhydrous, degassed, high-purity solvents. 3. Scavengers: Consider the use of sulfur scavengers, although this may require careful optimization to avoid interference with the desired reaction.
Phosphine Ligand Degradation 1. Maintain Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) to prevent oxidation of the phosphine ligand. 2. Lower Reaction Temperature: If possible, lower the reaction temperature to minimize thermal degradation of the ligand. 3. Choose Robust Ligands: Select phosphine ligands known for their thermal stability.
Issue 2: Reaction Stalls Before Completion
CauseSolution
Product Inhibition 1. Gradual Addition of Starting Material: In some cases, slow addition of the 2-aminopyridine can maintain a low concentration of the starting material and product, reducing the rate of catalyst poisoning. 2. Higher Catalyst Loading: As with low conversion, a higher initial catalyst loading can help drive the reaction to completion.
Formation of Palladium Black 1. Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio. An excess of ligand can sometimes stabilize the active catalyst and prevent agglomeration. 2. Lower Temperature: High temperatures can accelerate the formation of palladium black.

Data Presentation

Table 1: Qualitative Effect of Common Poisons on Catalyst Performance in Imidazo[1,2-a]pyridine Synthesis

Poison ClassPotential SourceEffect on Reaction
Nitrogen Heterocycles 2-aminopyridine, imidazo[1,2-a]pyridine productSignificant decrease in reaction rate and yield
Sulfur Compounds Impurities in reagents and solventsSevere catalyst deactivation, often leading to complete reaction failure
Water Inadequately dried solvents or reagentsCan lead to hydrolysis of catalyst components and side reactions
Oxygen Air leaks in the reaction setupOxidation of phosphine ligands and the active Pd(0) catalyst

Table 2: Representative Data on the Effect of Ligand Choice on Yield in a Palladium-Catalyzed C-N Cross-Coupling Reaction

The following data is illustrative and based on general trends observed in challenging C-N cross-coupling reactions. Actual results may vary depending on the specific substrates and conditions.

LigandSteric BulkElectron-Donating AbilityTypical Yield (%)
PPh₃LowLow< 20
P(t-Bu)₃HighHigh> 85
XPhosHighHigh> 90
SPhosHighHigh> 90

Experimental Protocols

Protocol 1: General Procedure for a Robust Imidazo[1,2-a]pyridine Synthesis via C-N Cross-Coupling

This protocol incorporates best practices to minimize catalyst poisoning.

Materials:

  • 2-aminopyridine derivative (purified by recrystallization)

  • Aryl halide (high purity)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reagent Preparation: In a glovebox, weigh the 2-aminopyridine derivative, aryl halide, palladium pre-catalyst, and base into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk flask via syringe.

  • Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

CatalystPoisoningMechanism cluster_catalytic_cycle Catalytic Cycle cluster_poisoning_pathways Poisoning Pathways ActiveCatalyst Active Pd(0) Catalyst OxidativeAddition Oxidative Addition (Aryl Halide) ActiveCatalyst->OxidativeAddition Step 1 InactiveComplex Inactive Pd-N Complex ActiveCatalyst->InactiveComplex Coordination InactiveSulfide Inactive Pd-S Complex ActiveCatalyst->InactiveSulfide Irreversible Binding ReductiveElimination Reductive Elimination (Product Formation) OxidativeAddition->ReductiveElimination Step 2 ReductiveElimination->ActiveCatalyst Step 3 Product Imidazo[1,2-a]pyridine ReductiveElimination->Product NitrogenPoison Nitrogen Poison (e.g., 2-Aminopyridine) NitrogenPoison->InactiveComplex SulfurPoison Sulfur Impurity SulfurPoison->InactiveSulfide

Caption: Mechanism of catalyst poisoning in imidazo[1,2-a]pyridine synthesis.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckPurity Check Reagent and Solvent Purity Start->CheckPurity CheckAtmosphere Verify Inert Atmosphere Start->CheckAtmosphere CheckLigand Evaluate Ligand Stability and Choice Start->CheckLigand PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents Impurities Suspected SwitchLigand Switch to Bulky, Electron-Rich Ligand CheckLigand->SwitchLigand Poisoning by N-Heterocycles or Ligand Degradation OptimizeConditions Optimize Reaction Conditions (Temp., Conc., Catalyst Loading) SuccessfulReaction Successful Reaction OptimizeConditions->SuccessfulReaction PurifyReagents->OptimizeConditions UsePrecatalyst Use a Well-Defined Pre-catalyst SwitchLigand->UsePrecatalyst UsePrecatalyst->OptimizeConditions

Caption: Troubleshooting workflow for catalyst poisoning issues.

References

purification of 3-Acetyl-2-methylimidazo[1,2-a]pyridine using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 3-Acetyl-2-methylimidazo[1,2-a]pyridine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard silica gel (60 Å pore size, 230–400 mesh) is the most commonly used and recommended stationary phase for the purification of imidazo[1,2-a]pyridine derivatives, including the title compound.[1][2] Its polarity is well-suited for separating compounds of intermediate polarity from common reaction impurities.

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The choice of mobile phase is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[3][4] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.25-0.35 for the target compound to ensure good separation on the column.

Q3: My compound is streaking or tailing on the TLC plate and column. Why is this happening and how can I fix it?

A3: Streaking is a common issue for basic compounds like this compound on acidic silica gel.[5] This occurs due to strong interactions between the basic nitrogen atoms in the pyridine and imidazole rings and the acidic silanol groups on the silica surface. To resolve this, add a small amount of a basic modifier, such as 1-2% triethylamine (TEA), to your eluent system.[5] This neutralizes the acidic sites on the silica, leading to sharper bands and improved separation.

Q4: How should I load my crude sample onto the column?

A4: There are two primary methods: wet loading and dry loading.

  • Wet Loading : Dissolve the crude product in the absolute minimum amount of a strong solvent (like dichloromethane or ethyl acetate) and carefully pipette it onto the top of the silica bed.[6] This is quick but can lead to band broadening if too much solvent is used.

  • Dry Loading : Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column.[6] This method is highly recommended as it typically results in better separation with sharper bands.

Q5: How can I monitor the separation and identify the fractions containing my product?

A5: The separation should be monitored by collecting fractions and analyzing them using TLC.[4][7] Spot each fraction on a TLC plate alongside a spot of your crude starting material and a reference spot of the pure compound, if available. Fractions containing the pure product (as determined by a single spot at the correct Rf) can then be combined. Visualization is typically done under UV light (254 nm), where the aromatic rings will be visible.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography purification process.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Column packed improperly (e.g., air bubbles, cracks).1. Re-optimize the eluent using TLC. Try different solvent systems or a gradient elution (gradually increasing solvent polarity).[5] 2. Use a larger column with more silica gel (aim for a silica-to-crude ratio of at least 50:1). 3. Repack the column carefully as a slurry to ensure a homogenous stationary phase.
Compound Streaking / Tailing The basic nitrogen atoms are interacting strongly with acidic sites on the silica gel.[5]Add a basic modifier like triethylamine (~1%) to the eluent system to neutralize the silica surface. Alternatively, consider using a different stationary phase like neutral alumina.[5]
Compound Won't Elute 1. The eluent is not polar enough. 2. The compound may be degrading on the acidic silica gel.[8]1. Gradually increase the polarity of the mobile phase (e.g., by adding a small percentage of methanol to an ethyl acetate/hexane mixture).[8] 2. Test for compound stability by spotting it on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, use a deactivated silica gel (pre-treated with triethylamine) or switch to alumina.[8]
Compound Elutes Too Quickly The eluent is too polar.Decrease the polarity of the mobile phase. For example, if using 50:50 ethyl acetate/hexane, try a 30:70 or 20:80 mixture.
Cracks in Silica Bed 1. Heat generated during dry packing of silica. 2. Running the column under pressure and then stopping the flow abruptly.1. Always pack the column using the "slurry method" where the silica is mixed with the initial eluent before being added to the column. 2. Maintain a continuous and steady flow rate.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation : Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

  • Spotting : Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Development : Place the TLC plate in a developing chamber containing a prepared mobile phase. Test various ratios of hexane/ethyl acetate. For this basic compound, it is recommended to add ~1% triethylamine to the mobile phase to prevent streaking.[5]

  • Analysis : After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization : Adjust the solvent ratio until the desired product has an Rf value of approximately 0.25-0.35.

Protocol 2: Column Chromatography Purification
  • Column Preparation :

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 50g of silica for 1g of crude product) in the initial, least polar eluent determined by TLC (e.g., 20% ethyl acetate in hexane + 1% triethylamine).

    • Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle. Add a thin protective layer of sand on top of the settled silica bed. Do not let the solvent level drop below the top of the sand.

  • Sample Loading (Dry Loading Recommended) :

    • Dissolve the crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution :

    • Carefully add the eluent to the column.

    • Begin elution by opening the stopcock to achieve a steady drip rate (e.g., ~1 drop per second). A slightly positive pressure can be applied using a pump or bulb to speed up the process (flash chromatography).

    • If using a gradient, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent (e.g., start with 20% EtOAc, move to 30%, then 40%, etc.).[5]

  • Fraction Collection and Analysis :

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

    • Systematically spot every few fractions on TLC plates to monitor the elution of the product.

    • Combine the fractions that contain the pure product.

  • Solvent Removal :

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Example Mobile Phase Systems for Imidazo[1,2-a]pyridine Derivatives
Compound TypeStationary PhaseMobile Phase (Eluent)ModifierReference
3-Aminoimidazo[1,2-a]pyridinesSilica GelDichloromethane / Ethyl Acetate (1:1)None specified[1]
2-Arylimidazo[1,2-a]pyridinesSilica GelPetroleum Ether / Ethyl AcetateNone specified[9]
3-Methylimidazo[1,2-a]pyridineSilica GelEthyl Acetate / Methanol (20:1)None specified[2]
General Basic Pyridine DerivativesSilica GelDichloromethane / Methanol (95:5 to 90:10)0.5-1% Triethylamine[5]
6-Bromo-imidazo[1,2-a]pyridinesSilica GelDichloromethane / Methanol (30:1)None specified[10]

Note: These are starting points. The optimal system for this compound must be determined experimentally via TLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc 1. Optimize Eluent (TLC) slurry 2. Prepare Silica Slurry tlc->slurry pack 4. Pack Column slurry->pack load_sample 3. Prepare Sample (Dry Loading) elute 5. Load & Elute Column load_sample->elute pack->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC) collect->analyze combine 8. Combine Pure Fractions analyze->combine Identify Pure evaporate 9. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic start Initial Result: Poor Separation q1 Are spots streaking or tailing? start->q1 q2 Where is the product's Rf? start->q2 q1->q2 No sol1 Cause: Strong acid-base interaction. Solution: Add 1-2% triethylamine to eluent. q1->sol1 Yes q3 Is separation between spots very small? q2->q3 Okay (Rf ≈ 0.3) sol2 Cause: Eluent is too polar. Solution: Decrease eluent polarity (e.g., more hexane). q2->sol2 Too high (Rf > 0.5) sol3 Cause: Eluent is not polar enough. Solution: Increase eluent polarity (e.g., more ethyl acetate). q2->sol3 Too low (Rf < 0.1) sol4 Cause: Insufficient resolution. Solution: Use a finer silica mesh, a longer column, or run a slower gradient elution. q3->sol4 Yes

Caption: Troubleshooting decision tree for column chromatography.

References

addressing regioselectivity issues in the functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of functionalization on the imidazo[1,2-a]pyridine ring, and what factors govern regioselectivity?

The imidazo[1,2-a]pyridine ring system has several potential sites for functionalization, with the C3 position being the most electronically rich and kinetically favored for electrophilic and radical substitution.[1][2][3] The C5 position is the next most reactive site, and competition between C3 and C5 functionalization is a common issue.[4] Functionalization at other positions, such as C2, C6, C7, and C8, is also possible but typically requires specific strategies to overcome the inherent reactivity of the C3 position.[2]

The regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions (e.g., temperature, catalyst, solvent). Computational studies, such as Density Functional Theory (DFT), have shown that the C3 position has the highest electron density, making it the most nucleophilic and susceptible to electrophilic attack.[5][6]

Q2: My reaction is producing a mixture of C3 and C5 isomers. How can I improve the selectivity for the C3 position?

Achieving high C3 selectivity is often a matter of controlling the reaction conditions to favor the kinetically preferred product. Here are some troubleshooting steps:

  • Lower the reaction temperature: Electrophilic substitutions at the C3 position are often favored at lower temperatures.

  • Choose a less aggressive reagent: Highly reactive electrophiles may be less selective.

  • Solvent effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to optimize selectivity.

  • Catalyst choice: For metal-catalyzed reactions, the ligand on the metal center can play a crucial role in directing the regioselectivity.

Q3: I want to functionalize the C5 position. What strategies can I use to override the natural preference for C3 functionalization?

Directing functionalization to the C5 position requires overcoming the inherent electronic preference for the C3 position. Two primary strategies are employed:

  • Blocking the C3 position: If the C3 position is substituted (e.g., with a methyl or phenyl group), functionalization is often directed to the C5 position.

  • Using a directing group: A directing group can be installed on the imidazo[1,2-a]pyridine core to steer the functionalization to a specific position. For example, an amide group at the C3 position can direct arylation to the C5 position via rhodium catalysis.[7]

Q4: Is it possible to achieve functionalization at the C2 position?

Yes, while more challenging due to the lower reactivity of the C2 position compared to C3, functionalization at C2 is possible.[7] Strategies to achieve C2 functionalization often involve:

  • Directed C-H activation: Using a directing group to guide a metal catalyst to the C2 position.

  • Specific reaction conditions: Certain reaction pathways, such as those involving specific organometallic reagents, can favor C2 functionalization.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in C-H Arylation

Symptoms:

  • Formation of a mixture of C3- and C5-arylated products.

  • Low overall yield of the desired arylated product.

  • Formation of poly-arylated byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature to favor the kinetically controlled C3-arylation.
Inappropriate Catalyst/Ligand For palladium-catalyzed reactions, screen different phosphine ligands. For example, SPhos has been shown to promote high C3-regioselectivity in the arylation with aryl tosylates.[1][8]
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly impact regioselectivity. Screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, dioxane).
Steric Hindrance If the C3 position is sterically hindered, functionalization at C5 may be favored. Consider using a smaller coupling partner or a different catalytic system.
Issue 2: Difficulty in Achieving C5-Functionalization

Symptoms:

  • The reaction yields predominantly the C3-functionalized product, even with strategies intended for C5.

  • Low conversion of the starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Ineffective Directing Group Ensure the directing group is correctly installed and is appropriate for the desired transformation. For Rh(III)-catalyzed C5-arylation, an N-methoxyamide directing group at C3 has proven effective.[7]
Suboptimal Catalyst System for Directed C-H Activation The choice of metal catalyst and additives is critical for directing group-mediated functionalization. For C5-arylation, a Rh(III) catalyst is often employed.[7]
C3 Position is Not Sufficiently Blocked If using a blocking group strategy, ensure the group is stable under the reaction conditions and provides sufficient steric hindrance to prevent reaction at C3.

Data Presentation: Regioselectivity in Functionalization Reactions

The following tables summarize quantitative data for various regioselective functionalization reactions of imidazo[1,2-a]pyridines.

Table 1: Regioselective C3-Arylation with Aryl Tosylates [1][8]

Imidazo[1,2-a]pyridineAryl TosylateCatalyst SystemSolventTemp (°C)Yield (%)C3:C5 Ratio
Unsubstituted4-Tolyl tosylatePd(OAc)₂ / SPhosDioxane12085>98:2
2-Methyl4-Methoxyphenyl tosylatePd(OAc)₂ / SPhosDioxane12092>98:2
7-Methyl4-Chlorophenyl tosylatePd(OAc)₂ / SPhosDioxane12078>98:2

Table 2: Regioselective C5-Alkylation [9]

Imidazo[1,2-a]pyridineAlkylating AgentCatalyst/PromoterSolventTemp (°C)Yield (%)C5:C3 Ratio
3-MethylEthyl acrylateMn(OAc)₂ / DTBPDioxane10075>95:5
2,3-DimethylMethyl vinyl ketoneMn(OAc)₂ / DTBPDioxane10068>95:5
3-PhenylAcrylonitrileMn(OAc)₂ / DTBPDioxane10082>95:5

Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridine with Aryl Tosylates[1][8]
  • Materials:

    • Imidazo[1,2-a]pyridine (1.0 mmol)

    • Aryl tosylate (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • Anhydrous dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add imidazo[1,2-a]pyridine, aryl tosylate, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous dioxane via syringe.

    • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed C5-Arylation of 3-Amidoimidazo[1,2-a]pyridines[7]
  • Materials:

    • N-methoxy-N-methylimidazo[1,2-a]pyridine-3-carboxamide (0.5 mmol)

    • Aryl boronic acid (1.0 mmol)

    • [RhCp*Cl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • Cu(OAc)₂ (1.0 mmol)

    • Anhydrous 1,2-dichloroethane (DCE) (2 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine-3-carboxamide, aryl boronic acid, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous DCE via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

    • Filter the mixture through a pad of Celite, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Regioselectivity_Workflow start Desired Functionalization Position c3 C3 Position start->c3 Most Common c5 C5 Position start->c5 other Other Positions (C2, C6, C7, C8) start->other c3_strategy Kinetically Favored Reactions (Electrophilic/Radical Substitution) c3->c3_strategy c5_strategy Block C3 Position OR Use C3-Directing Group c5->c5_strategy other_strategy Specific Directing Groups OR Pre-functionalization other->other_strategy

Caption: Decision workflow for selecting a synthetic strategy based on the desired regioselectivity.

Troubleshooting_Flowchart start Poor Regioselectivity (Mixture of Isomers) check_temp Is Reaction Temperature Optimized? start->check_temp check_temp->start No, Lower Temperature check_catalyst Is the Catalyst/Ligand System Optimal? check_temp->check_catalyst Yes check_catalyst->start No, Screen Ligands check_solvent Has Solvent Been Screened? check_catalyst->check_solvent Yes check_solvent->start No, Screen Solvents consider_directing_group Consider a Directing Group Strategy check_solvent->consider_directing_group Yes

Caption: Troubleshooting flowchart for addressing poor regioselectivity in imidazo[1,2-a]pyridine functionalization.

References

Validation & Comparative

Comparative Efficacy of 3-Substituted 2-Methylimidazo[1,2-a]pyridine Derivatives in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities, including anticancer properties.[1][2] Modifications at the 2 and 3-positions of this core structure have been a key strategy in the development of novel therapeutic agents. This guide synthesizes findings from multiple studies to offer a comparative look at the efficacy of various 3-substituted 2-methylimidazo[1,2-a]pyridine derivatives, with a focus on their antiproliferative activities.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro efficacy of selected 2-methyl-3-substituted imidazo[1,2-a]pyridine derivatives against various cancer cell lines and protein kinases. The data is compiled from several research articles, and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound ID2-Position Substitution3-Position SubstitutionTargetIC50 (µM)Reference
2a Methyl1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-ylPI3Kα0.67[3]
2g Methyl(details not fully available in abstract)PI3Kα0.0018[4]
12 MethylThiazole derivativePI3Kα0.0028[3][4]
12 MethylThiazole derivativeA375 (Melanoma)0.14[3][5]
12 MethylThiazole derivativeHeLa (Cervical Cancer)0.21[3][5]
Compound 12 Methyl (at C-2 of imidazopyridine)p-Chlorophenylamino (at C-3)HT-29 (Colon Cancer)4.15 ± 2.93[6]
Compound 14 p-Tolyl (at C-2)p-Chlorophenylamino (at C-3)B16F10 (Melanoma)21.75 ± 0.81[6]
Compound 18 2,4-Difluorophenyl (at C-2)p-Chlorophenylamino (at C-3)B16F10 (Melanoma)14.39 ± 0.04[6]
I-11 (details not fully available in abstract)(details not fully available in abstract)NCI-H358 (KRAS G12C mutant)Potent[1]

Experimental Protocols

The methodologies employed in the cited studies for determining the inhibitory activities are crucial for interpreting the comparative data. Below are detailed protocols for key experiments.

PI3Kα Inhibition Assay (Scintillation Proximity Assay)

A 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative, compound 2a , was identified as a PI3Kα inhibitor through a scintillation proximity assay.[3] The optimized derivative, 2g , and the thiazole derivative, 12 , were also evaluated using a similar methodology.[4]

  • Principle: This assay measures the inhibition of PI3Kα activity by quantifying the amount of radiolabeled ATP incorporated into a lipid substrate.

  • Procedure:

    • The PI3Kα enzyme is incubated with the test compound at various concentrations.

    • A lipid substrate, such as phosphatidylinositol, and [γ-³³P]ATP are added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the mixture is transferred to a microplate coated with a scintillant-containing substrate that binds the phosphorylated lipid product.

    • The proximity of the radiolabeled product to the scintillant results in the emission of light, which is measured by a microplate scintillation counter.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives on various cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Cancer cells (e.g., A375, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cytotoxicity Screening (Trypan Blue Exclusion Assay)

The cytotoxicity of a series of 3-aminoimidazo[1,2-α]pyridine compounds was evaluated against cancer cell lines (MCF-7, HT-29, and B16F10) and a normal cell line (MEF) using the Trypan Blue Exclusion Assay.[6]

  • Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.

  • Procedure:

    • Cells are cultured and treated with the test compounds.

    • After treatment, the cells are harvested and resuspended in a balanced salt solution.

    • A small volume of 0.4% trypan blue solution is mixed with the cell suspension.

    • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.

    • The percentage of cytotoxicity is calculated, and IC50 values are determined.

Signaling Pathway and Experimental Workflow

The development and evaluation of these imidazo[1,2-a]pyridine derivatives often follow a structured workflow, from synthesis to biological testing. Furthermore, many of these compounds exert their anticancer effects by modulating specific signaling pathways, such as the PI3K/Akt/mTOR pathway.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_pathway PI3K/Akt Signaling Pathway start Starting Materials (e.g., 2-Aminopyridine, α-haloketone) reaction Cyclocondensation Reaction start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification invitro In Vitro Assays (e.g., Kinase Inhibition, Cell Viability) purification->invitro Test Compounds ic50 IC50 Determination invitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibition

Figure 1: A generalized workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives and their inhibitory action on the PI3K/Akt signaling pathway.

Conclusion

The reviewed studies collectively demonstrate that 2-methyl-3-substituted imidazo[1,2-a]pyridine derivatives are a promising class of compounds with significant antiproliferative activity. The efficacy is highly dependent on the nature of the substituent at the 3-position. For instance, the introduction of a thiazole ring or a substituted pyrazolylsulfonyl group at this position can lead to potent inhibition of PI3Kα, a key enzyme in cancer cell survival.[3][4] Similarly, substitutions with various aryl and amino groups at the 3-position have shown considerable cytotoxicity against a range of cancer cell lines.[6]

Future research focusing on the synthesis and direct comparative evaluation of a series of 3-acetyl-2-methylimidazo[1,2-a]pyridine derivatives would be highly valuable to further elucidate the structure-activity relationships and to identify lead compounds with improved efficacy and selectivity for cancer therapy. The detailed experimental protocols provided herein can serve as a foundation for such comparative studies.

References

A Comparative Guide to the In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. While this guide is titled with a specific compound, "3-Acetyl-2-methylimidazo[1,2-a]pyridine," a comprehensive literature review reveals a broader focus on the diverse anticancer activities of various substituted imidazo[1,2-a]pyridines. This guide, therefore, provides a comparative overview of the in vitro anticancer activity of several promising imidazo[1,2-a]pyridine derivatives, hereafter referred to as IPs, against a range of cancer cell lines. The data presented is compiled from multiple studies to offer a broader perspective on the potential of this class of compounds.

Data Presentation: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. These values provide a quantitative measure of the cytotoxic potential of these compounds. For comparison, the activity of standard chemotherapeutic agents, Doxorubicin and Cisplatin, is included where available.

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Standard DrugIC50 (µM)
IP-5 HCC1937Breast Cancer45--
IP-6 HCC1937Breast Cancer47.7--
IP-7 HCC1937Breast Cancer79.6--
Compound 12b Hep-2Laryngeal Cancer11Doxorubicin10
HepG2Liver Cancer13Doxorubicin1.5
MCF-7Breast Cancer11Doxorubicin0.85
A375Melanoma11Doxorubicin5.16
Compound IXb HepG2Liver Cancer5.39Doxorubicin7.94
MCF-7Breast Cancer3.81Doxorubicin6.75
HCT-116Colon Cancer4.38Doxorubicin5.23
Compound 12 HT-29Colon Cancer4.15--
Compound 18 HT-29Colon Cancer10.11--
B16F10Melanoma14.39--
Compound 6h MDA-MB-231Breast Cancer24.72--
A549Lung Cancer42.96--
Compound 6a MDA-MB-231Breast Cancer38.9--
A549Lung Cancer58.57--
Various Derivatives A375PMelanoma< 0.06--

Note: The specific structures of the numbered and lettered compounds are detailed in the cited literature. The data is compiled from multiple sources and direct comparison between all compounds may be limited by different experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of the in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period, commonly 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: The cells are then incubated with Annexin V-FITC and propidium iodide (PI) in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are then washed with PBS and incubated with a solution containing propidium iodide and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as the PI3K/Akt/mTOR pathway.

Protocol:

  • Protein Extraction: After treatment with the imidazo[1,2-a]pyridine derivative, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth p53 p53 p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest IP Imidazo[1,2-a]pyridine Derivatives IP->PI3K IP->Akt IP->p53

Caption: PI3K/Akt/mTOR signaling pathway and points of intervention by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Select Cancer Cell Lines CellCulture Cell Culture and Seeding (96-well & 6-well plates) Start->CellCulture Treatment Treatment with Imidazo[1,2-a]pyridine Derivatives (various concentrations) CellCulture->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT FlowCytometry Flow Cytometry Analysis Treatment->FlowCytometry WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis Apoptosis Apoptosis Assay (Annexin V/PI) FlowCytometry->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) FlowCytometry->CellCycle Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for evaluating the in vitro anticancer activity.

Comparative Analysis of Imidazo[1,2-a]pyridine Analogs as Potent Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of novel imidazo[1,2-a]pyridine-based compounds reveals a promising class of potent inhibitors against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a comparative analysis of key analogs, their biological activity, and the experimental protocols used for their evaluation, offering valuable insights for researchers and drug development professionals in the field.

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Notably, derivatives of this scaffold have shown significant promise as antituberculosis agents, with some compounds exhibiting potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1][2] This guide focuses on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides, a series that has yielded the clinical candidate Telacebec (Q203).

Mechanism of Action: Targeting Cellular Respiration

A significant breakthrough in the development of imidazo[1,2-a]pyridine-based antitubercular agents was the identification of their novel mechanism of action. These compounds target the cytochrome bc1 complex (specifically the QcrB subunit) of the electron transport chain in M. tuberculosis.[3][4] Inhibition of this complex disrupts the generation of a proton motive force, leading to the depletion of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately resulting in bacterial cell death.[5][6][7] This mode of action is distinct from many existing tuberculosis drugs, making these analogs promising candidates for new treatment regimens.

Mechanism of Action of Imidazo[1,2-a]pyridine Analogs cluster_membrane Mycobacterial Inner Membrane ETC Electron Transport Chain QcrB Cytochrome bc1 (QcrB) ETC->QcrB Electrons ATPSynthase ATP Synthase QcrB->ATPSynthase Proton Motive Force ATP ATP ATPSynthase->ATP ATP Synthesis Imidazopyridine Imidazo[1,2-a]pyridine Analogs (e.g., Telacebec) Imidazopyridine->QcrB Inhibition Workflow for MIC Determination via Broth Microdilution start Start prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Imidazo[1,2-a]pyridine Analogs in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate add_indicator Add Growth Indicator (e.g., Resazurin) incubate->add_indicator read_results Read Results and Determine MIC add_indicator->read_results end End read_results->end

References

Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of the biological activity of various imidazo[1,2-a]pyridine isomers, with a focus on anticancer, antimicrobial, and enzyme-inhibitory properties. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and development of novel therapeutic agents.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The position of substituents on the imidazo[1,2-a]pyridine core plays a crucial role in determining their anticancer efficacy and selectivity.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines. This data highlights how different substitution patterns influence cytotoxic activity.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 2-(p-tolyl)-6-methyl-A549 (Lung)>100[1]
Compound B 2-(4-chlorophenyl)-3-nitro-A549 (Lung)8.5[1]
Compound C 2-(4-methoxyphenyl)-A549 (Lung)12.3[1]
IP-5 2-phenyl-3-(thiomorpholinoacetamido)-HCC1937 (Breast)45[2]
IP-6 2-phenyl-3-(piperidinoacetamido)-HCC1937 (Breast)47.7[2]
IP-7 2-phenyl-3-(morpholinoacetamido)-HCC1937 (Breast)79.6[2]
Compound 12 3-amino-2-(4-nitrophenyl)-HT-29 (Colon)4.15[3]
Compound 14 3-amino-2-(p-tolyl)-B16F10 (Melanoma)21.75[3]
Compound 18 3-amino-2-(4-chlorophenyl)-MCF-7 (Breast)14.81[3]

Key Observations:

  • Substitution at the 2 and 3-positions of the imidazo[1,2-a]pyridine ring appears to be critical for anticancer activity.

  • The nature of the substituent at the 2-position significantly impacts cytotoxicity, with electron-withdrawing groups sometimes enhancing activity.

  • The amino group at the 3-position, in combination with various aryl groups at the 2-position, shows promising activity against colon, melanoma, and breast cancer cell lines.[3]

Signaling Pathways Targeted by Imidazo[1,2-a]pyridines

Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[4][5]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of several cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[6]

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus translocates to TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->Beta_Catenin inhibits signaling Beta_Catenin_N β-catenin Beta_Catenin_N->TCF_LEF binds to

Caption: Wnt/β-catenin signaling pathway and its inhibition by certain imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity

Derivatives of imidazo[1,2-a]pyridine have also been investigated for their antimicrobial properties against a range of bacterial pathogens. The substitution pattern on the heterocyclic core is a key determinant of the antibacterial spectrum and potency.

Comparative Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for several imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Compound 9a 3-acetamido-N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl))methyl)benzamideBacillus subtilis6.25[7]
Compound 9b 3-acetamido-N-(4-chlorobenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl))methyl)benzamideBacillus subtilis12.5[7]
Compound 10a Chalcone derivativeEscherichia coli>100[8]
Compound 10b Chalcone derivativeStaphylococcus aureus50[8]
Compound 4e Azo-linked derivativeEscherichia coli CTXM500-700[9]
Compound 4b Azo-linked derivativeEscherichia coli>1000[9]

Key Observations:

  • Complex substitutions at the 3-position can lead to potent activity against Gram-positive bacteria like Bacillus subtilis.[7]

  • Chalcone derivatives of imidazo[1,2-a]pyridine have shown moderate activity against Staphylococcus aureus.[8]

  • Azo-linked imidazo[1,2-a]pyridines have been explored for their activity against multidrug-resistant bacterial strains.[9]

Enzyme Inhibition

Imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of various enzymes implicated in disease, demonstrating the versatility of this scaffold in targeting specific protein active sites.

Comparative Inhibition of Kinases

The table below compares the inhibitory activity of different imidazo[1,2-a]pyridine isomers against protein kinases.

Compound IDSubstitution PatternTarget EnzymeIC50 (nM)Reference
Compound 2g 2-methyl-3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-PI3Kα1.8[4]
Compound 12 2-methyl-3-(thiazol-2-yl)-PI3Kα2.8[4]
Compound 27 Phenyl-substitutedSIK1<1[10]
Compound 5d 2-(2,4-dichlorophenyl)-DPP-4130[11]

Key Observations:

  • Substitutions at the 3-position of the imidazo[1,2-a]pyridine ring are crucial for potent PI3Kα inhibition.[4]

  • Specific substitution patterns on a phenyl ring attached to the imidazo[1,2-a]pyridine core can lead to highly potent and selective SIK1 inhibitors.[10]

  • The 2-position of the imidazo[1,2-a]pyridine scaffold is a key area for modification to achieve potent DPP-4 inhibition.[11]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

The cytotoxic and anti-proliferative effects of the imidazo[1,2-a]pyridine compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of imidazo[1,2-a]pyridine derivatives Incubation1->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4 hours to allow formazan crystal formation MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: A typical workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plates are incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • The medium is then removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method.[8][9]

Detailed Protocol:

  • A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Each well is then inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Positive (bacteria without compound) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is often evaluated using in vitro kinase assays.[4][10]

Detailed Protocol:

  • The kinase, substrate, and test compound are incubated in a buffer solution containing ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using [γ-32P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Conclusion

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern of the heterocyclic core. This comparative guide summarizes key findings on the anticancer, antimicrobial, and enzyme-inhibitory activities of various isomers. The provided data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, aiding in the rational design of more potent and selective imidazo[1,2-a]pyridine-based therapeutic agents. Further systematic studies directly comparing a wider range of positional isomers are warranted to build a more comprehensive understanding of the structure-activity relationships for this versatile scaffold.

References

Cross-Validation of the Mechanism of Action for Imidazo[1,2-a]Pyridine Derivatives as PI3K/AKT/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. A significant area of interest is their potential as anticancer agents, primarily through the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This guide provides a comparative analysis of representative imidazo[1,2-a]pyridine derivatives, cross-validating their mechanism of action through available experimental data. While specific data for 3-Acetyl-2-methylimidazo[1,2-a]pyridine is not extensively available in the public domain, this guide focuses on structurally related compounds to provide a comprehensive overview of the structure-activity relationships and mechanistic hallmarks of this chemical class.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of various imidazo[1,2-a]pyridine derivatives against PI3Kα and their anti-proliferative effects on different cancer cell lines. This data allows for a direct comparison of the potency and cellular efficacy of these compounds.

Table 1: In Vitro PI3Kα Inhibitory Activity

Compound IDStructurePI3Kα IC₅₀ (µM)Reference
Compound A 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine0.67[1]
Compound B Thiazole derivative of Compound A0.0028[1]
Compound C 2,6,8-substituted Imidazo[1,2-a]pyridine (Compound 35)0.150[2]
PIK-75 Imidazo[1,2-a]pyridine derivativeNot specified, but noted as a PI3Kα inhibitor[2]

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Compound B A375Melanoma0.14[1]
HeLaCervical Cancer0.21[1]
Compound D HT-29Colon Cancer4.15 ± 2.93[3]
Compound E B16F10Melanoma21.75 ± 0.81[3]
IP-5 HCC1937Breast Cancer45[4]
IP-6 HCC1937Breast Cancer47.7[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the imidazo[1,2-a]pyridine derivatives.

PI3Kα (p110α/p85α) Kinase Assay

This enzymatic assay quantifies the inhibitory effect of a compound on the activity of the PI3Kα enzyme.

Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate. The ADP is converted to ATP, which then generates a luminescent signal via luciferase. The intensity of the luminescence is proportional to the kinase activity.

Protocol:

  • Prepare a PI3K Reaction Buffer/Lipid Substrate mixture.

  • Dilute the PI3Kα enzyme in the prepared reaction buffer.

  • In a 384-well plate, add 0.5 µL of the test compound or vehicle control.

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Incubate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition based on the signal from control wells.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

Western blotting is used to detect the levels of specific proteins in a sample, including the phosphorylated (activated) forms of key signaling proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol:

  • Cell Lysis:

    • Treat cells with the test compound for the desired time.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Western_Blot_Workflow start Cell Treatment with Imidazo[1,2-a]pyridine lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of PI3K/AKT/mTOR pathway modulation.

Logical_Relationship Compound Imidazo[1,2-a]pyridine Derivative Target PI3Kα Inhibition Compound->Target leads to Pathway AKT/mTOR Pathway Inhibition Target->Pathway results in Cellular Decreased Cancer Cell Viability Pathway->Cellular causes

Caption: Logical relationship between compound activity and cellular outcome.

References

A Comparative Analysis of the Antibacterial Spectrum of Imidazo[1,2-a]pyridine Derivatives Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad range of biological activities, including antibacterial properties. This guide synthesizes available data to compare the in vitro activity of these derivatives with commonly used antibiotics: Ciprofloxacin, Amoxicillin, and Tetracycline.

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various imidazo[1,2-a]pyridine derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside the typical MIC ranges for selected known antibiotics. It is important to note that the activity of the imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituent groups.

Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridinyl-chalcones3.125 - >200 µg/mL>200 µg/mL>200 µg/mL[1]
Imidazo[1,2-a]pyridine-thiazole hybridsModerate activityModerate activityModerate activity
Known Antibiotics
Ciprofloxacin0.12 - 2 µg/mL0.015 - 1 µg/mL0.25 - 4 µg/mL
Amoxicillin0.25 - 2 µg/mL4 - 32 µg/mLResistant
Tetracycline0.25 - 4 µg/mL1 - 16 µg/mL8 - 64 µg/mL

Note: The MIC values for imidazo[1,2-a]pyridine derivatives are presented as a range, reflecting the varied activity of different synthesized compounds within the referenced studies. The MIC values for known antibiotics represent a general susceptible range and can vary based on the specific strain and resistance patterns.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antibacterial activity of a compound. The following is a detailed methodology for the broth microdilution method, a commonly used technique.

Broth Microdilution Assay Protocol

1. Preparation of Materials:

  • Test Compound: A stock solution of the test compound (e.g., 3-Acetyl-2-methylimidazo[1,2-a]pyridine derivative) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in appropriate broth media (e.g., Mueller-Hinton Broth - MHB).
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) is used for the assay.
  • 96-Well Microtiter Plates: Sterile, flat-bottom 96-well plates are used for the assay.

2. Inoculum Preparation:

  • Bacterial cultures are diluted in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • A two-fold serial dilution of the test compound is performed in the 96-well plate.
  • Typically, 100 µL of sterile MHB is added to all wells except the first column.
  • 200 µL of the test compound at a starting concentration is added to the first well of each row.
  • 100 µL is then transferred from the first well to the second, mixed, and this process is repeated across the plate to create a concentration gradient. The final 100 µL from the last well is discarded.

4. Inoculation and Incubation:

  • 10 µL of the prepared bacterial inoculum is added to each well, bringing the final volume to 110 µL.
  • Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
  • The plates are incubated at 37°C for 18-24 hours under aerobic conditions.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for turbidity.
  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining the antibacterial spectrum of a compound.

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results stock Stock Solution of Test Compound serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Bacterial Suspension inoculum->inoculation serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow of the Broth Microdilution Method for MIC Determination.

logical_relationship compound Test Compound mic Minimum Inhibitory Concentration (MIC) compound->mic determines bacteria Bacterial Growth inhibition Inhibition of Growth mic->inhibition is the lowest concentration for inhibition->bacteria prevents

Caption: Logical Relationship between a Test Compound, MIC, and Bacterial Growth.

References

A Comparative Guide to the Synthesis of 3-Acetyl-2-methylimidazo[1,2-a]pyridine: A Validation of a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a conventional two-step synthesis of 3-Acetyl-2-methylimidazo[1,2-a]pyridine and a novel, more efficient one-pot synthetic route. The objective is to furnish researchers and drug development professionals with a clear, data-driven comparison to validate the adoption of the newer methodology, which offers significant advantages in terms of reaction time, operational simplicity, and yield.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the conventional and the new one-pot synthesis of this compound, highlighting the improvements offered by the novel approach.

ParameterConventional Two-Step SynthesisNew One-Pot Synthesis
Starting Materials 2-Aminopyridine, 3-Chloro-2,4-pentanedione2-Aminopyridine, Acetylacetone, Copper(I) iodide, Oxygen
Reaction Time 10-14 hours3-5 hours
Number of Steps TwoOne
Typical Yield 65-75%85-95%
Reaction Temperature 80-100°C100-120°C
Catalyst NoneCopper(I) iodide
Oxidant Not requiredOxygen (from air)

Experimental Protocols

Detailed methodologies for both the conventional and the new synthetic routes are provided below.

Conventional Two-Step Synthesis Protocol

This method involves the initial N-alkylation of 2-aminopyridine with an α-haloketone, followed by intramolecular cyclization.

Step 1: Synthesis of the Pyridinium Salt Intermediate

  • To a solution of 2-aminopyridine (10 mmol) in dry acetone (50 mL), add 3-chloro-2,4-pentanedione (11 mmol).

  • Stir the mixture at room temperature for 4-6 hours.

  • The resulting precipitate, the pyridinium salt intermediate, is filtered, washed with cold acetone, and dried under vacuum.

Step 2: Intramolecular Cyclization

  • Suspend the dried pyridinium salt (8 mmol) in ethanol (40 mL).

  • Add sodium bicarbonate (12 mmol) and heat the mixture to reflux (approximately 80°C) for 6-8 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

New One-Pot Synthesis Protocol

This novel approach utilizes a copper-catalyzed aerobic oxidative cyclization, combining all reactants in a single step.

  • In a round-bottom flask, combine 2-aminopyridine (10 mmol), acetylacetone (12 mmol), and copper(I) iodide (0.5 mmol).

  • Add dimethylformamide (DMF) (20 mL) as the solvent.

  • Heat the reaction mixture to 120°C and stir vigorously under an atmosphere of air (using a balloon or by leaving the flask open to the air) for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a key signaling pathway influenced by imidazo[1,2-a]pyridine derivatives.

Synthetic Workflow Diagrams

G cluster_0 Conventional Two-Step Synthesis cluster_1 New One-Pot Synthesis A 2-Aminopyridine + 3-Chloro-2,4-pentanedione B Pyridinium Salt Intermediate A->B Step 1: N-Alkylation C Intramolecular Cyclization (Heat, Base) B->C D This compound C->D Step 2 E 2-Aminopyridine + Acetylacetone F One-Pot Reaction (CuI, O2, Heat) E->F G This compound F->G

Caption: Comparison of the conventional and new synthetic workflows.

Biological Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation and survival.[1][2][3] The diagram below illustrates the mechanism of action.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_1 Mechanism of Action GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation IMP This compound IMP->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

The new one-pot synthetic route for this compound presents a significant improvement over the conventional two-step method. The enhanced yield, reduced reaction time, and operational simplicity make it a more efficient and scalable process. For researchers in drug discovery and development, this optimized synthesis can accelerate the production of imidazo[1,2-a]pyridine derivatives for further investigation into their therapeutic potential, particularly as inhibitors of key signaling pathways in cancer.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives Across Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the binding affinities and interactions of novel imidazo[1,2-a]pyridine derivatives with various protein targets implicated in cancer, tuberculosis, and antimicrobial resistance.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comparative overview of recent in silico docking studies of novel imidazo[1,2-a]pyridine derivatives, offering insights into their potential as therapeutic agents. The data presented herein is collated from various studies and aims to facilitate the rational design of more potent and selective inhibitors.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their anticancer properties, targeting various proteins involved in cancer progression.

A recent study focused on the design and synthesis of novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives as inhibitors of microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cell-cycle progression.[3] Another investigation identified compound I-11 as a potent covalent inhibitor of KRAS G12C, a key oncogenic driver.[4] Furthermore, some derivatives have been shown to induce apoptosis through interactions with caspase-3 and caspase-9.[5] One study also reported on derivatives targeting an oxidoreductase enzyme crucial for breast cancer progression.[6]

Below is a summary of the docking scores and experimental data for selected anticancer compounds.

CompoundTarget ProteinDocking Score (kcal/mol)Experimental Data (IC50)Target Cancer Cell LineReference
HB9 Human LTA4HNot Reported50.56 μMA549 (Lung Cancer)[7]
HB10 Human LTA4HNot Reported51.52 μMHepG2 (Liver Carcinoma)[7]
HB7 Human LTA4H-11.237Not Reported for cytotoxicity-[7]
I-11 KRAS G12CNot ReportedPotentNCI-H358[4]
6d, 6i Caspase-3, Caspase-9Not ReportedShowed antiproliferative activityHepG2[5]
Compound C Oxidoreductase-9.207-MCF7 (Breast Cancer)[6]

Antitubercular Activity

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridine derivatives have shown promise in this area, with studies targeting enzymes like InhA and ATP synthase.[8][9][10]

One study highlighted compounds 6a and 6k, which exhibited significant anti-TB activity against the H37Rv strain.[9] Another investigation focused on imidazo[1,2-a]pyridine ethers and squaramides, demonstrating a correlation between their docking interactions with ATP synthase and their biological activity.[8]

CompoundTarget ProteinDocking Score (kcal/mol)Experimental Data (MIC)Reference
6a InhANot Reported0.6 μM[9]
6k InhANot Reported0.9 μM[9]
5j, 5l, 5q InhANot ReportedGood anti-tubercular agents[10]

Antimicrobial Activity

The versatility of the imidazo[1,2-a]pyridine scaffold extends to its antimicrobial potential against a range of bacterial and fungal pathogens.[11][12][13] Molecular docking studies have been employed to elucidate the binding modes of these derivatives with microbial targets such as the beta subunit of DNA gyrase.[13]

A series of azo-linked imidazo[1,2-a]pyridine derivatives were synthesized and evaluated, with compound 4b showing a strong binding affinity for the bacterial target GyrB.[12] Another study reported on compound 9a, which demonstrated high activity against Bacillus subtilis.[13]

CompoundTarget ProteinDocking Score (kcal/mol)Experimental DataReference
4b GyrB-10.4MIC of 0.5-1.0 mg/mL against various strains[12]
9a DNA gyrase (beta subunit)Not ReportedHigh activity against Bacillus subtilis[13]

Alzheimer's Disease

Research into treatments for Alzheimer's disease has also explored imidazo[1,2-a]pyridine derivatives. One study designed and evaluated these compounds as inhibitors of acetylcholinesterase (AChE), a key enzyme in the disease pathology.[14]

CompoundTarget ProteinExperimental Data (IC50)Reference
7a Acetylcholinesterase (AChE)55 ± 0.53 μM[14]
7c Acetylcholinesterase (AChE)51 ± 0.37 μM[14]
7e Acetylcholinesterase (AChE)48 ± 0.75 μM[14]

Experimental Protocols

The methodologies for molecular docking studies are crucial for the reproducibility and interpretation of the results. While specific parameters may vary between studies, a general workflow is outlined below.

General Molecular Docking Protocol:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized using a suitable force field (e.g., CHARMm, AMBER).

  • Ligand Preparation:

    • The 2D structures of the imidazo[1,2-a]pyridine derivatives are drawn using chemical drawing software.

    • The 2D structures are converted to 3D structures.

    • The ligands are energy minimized, and appropriate charges are assigned.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and affinity of the ligands in the active site of the target protein.

    • A grid box is defined around the active site of the protein to guide the docking process.

    • The docking algorithm explores various conformations of the ligand within the defined active site and scores them based on a scoring function.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-docked poses based on the docking scores and binding energies.

    • The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict a generalized experimental workflow for comparative docking studies and a hypothetical signaling pathway where a target protein might be involved.

experimental_workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_validation Validation & Comparison protein_prep Target Protein Preparation docking Molecular Docking Simulation protein_prep->docking ligand_prep Imidazo[1,2-a]pyridine Derivatives Preparation ligand_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis comparison Comparative Analysis of Docking Scores analysis->comparison experimental Experimental Validation (e.g., IC50, MIC) comparison->experimental Correlation

Caption: A generalized workflow for comparative molecular docking studies.

signaling_pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., EGFR) ext_signal->receptor kras KRAS receptor->kras target_protein Target Protein (e.g., MARK4) kras->target_protein downstream Downstream Effectors target_protein->downstream cell_response Cellular Response (e.g., Proliferation, Survival) downstream->cell_response inhibitor Imidazo[1,2-a]pyridine Derivative inhibitor->target_protein Inhibition

Caption: A hypothetical signaling pathway involving a target protein.

References

Assessing the Selectivity of 3-Acetyl-2-methylimidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, derivatives featuring a 3-acetyl-2-methyl substitution pattern have garnered interest as potential kinase inhibitors. This guide provides a comparative assessment of the selectivity of these inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and development of this promising class of compounds.

Executive Summary

Selectivity is a critical attribute of any kinase inhibitor intended for therapeutic use. Off-target effects can lead to toxicity and diminish the therapeutic window. This guide focuses on providing a framework for assessing the selectivity of 3-acetyl-2-methylimidazo[1,2-a]pyridine-based kinase inhibitors. Due to the limited publicly available kinome-wide screening data for this specific scaffold, we present a case study on a closely related analog, Compound 26 , a dual c-Met and VEGFR2 inhibitor, to illustrate the principles of selectivity profiling. We also provide detailed experimental protocols for common kinase assays and visualize key signaling pathways to contextualize the importance of inhibitor selectivity.

Kinase Selectivity Profile of an Imidazo[1,2-a]pyridine Analog

Table 1: Kinase Inhibition Profile of Compound 26 [1]

Kinase TargetIC50 (nM)
c-Met 1.9
VEGFR2 2.2

Note: This table presents the primary targets of Compound 26. A comprehensive kinome scan would include a much broader panel of kinases to assess off-target activities.

The data clearly indicates that Compound 26 potently inhibits both c-Met and VEGFR2 with nanomolar efficacy. For a comprehensive assessment of selectivity, this compound would typically be screened against a large panel of kinases (a "kinome scan"). The results of such a screen would reveal the inhibitor's activity against other kinases, providing a selectivity index. For instance, a highly selective inhibitor would show potent inhibition of its intended target(s) and significantly weaker or no inhibition of other kinases.

Experimental Protocols for Kinase Selectivity Profiling

Accurate and reproducible assessment of kinase inhibitor selectivity relies on robust experimental methodologies. Below are detailed protocols for three widely used in vitro kinase assay platforms.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate specific to the kinase

  • Test inhibitor (e.g., this compound derivative)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor solution.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The amount of light generated is proportional to the ADP concentration.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Step 1 cluster_2 ADP-Glo™ Step 2 & Detection Kinase + Substrate + ATP Kinase + Substrate + ATP Phosphorylated Substrate + ADP + Remaining ATP Phosphorylated Substrate + ADP + Remaining ATP Kinase + Substrate + ATP->Phosphorylated Substrate + ADP + Remaining ATP Incubate Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent ADP ADP Add ADP-Glo™ Reagent->ADP Depletes ATP Add Kinase Detection Reagent Add Kinase Detection Reagent ATP ATP Add Kinase Detection Reagent->ATP Converts ADP Light Light ATP->Light Luciferase/Luciferin

ADP-Glo™ Kinase Assay Workflow

LanthaScreen™ Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding of an inhibitor to the kinase active site. It utilizes a europium-labeled antibody that binds to the kinase and a fluorescently labeled tracer that competes with the inhibitor for the ATP-binding site.

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

  • Kinase of interest (tagged, e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Fluorescently labeled kinase tracer

  • Test inhibitor

  • Kinase buffer

  • 384-well, low-volume, black plates

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a solution containing the kinase and the Eu-labeled antibody.

    • Prepare a solution of the fluorescent tracer.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the diluted inhibitor solution.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • A decrease in the FRET signal (lower emission ratio) indicates displacement of the tracer by the inhibitor.

    • Determine the IC50 value from the dose-response curve.

cluster_0 No Inhibitor cluster_1 With Inhibitor Eu-Ab Eu-Antibody Kinase Kinase Eu-Ab->Kinase Binds Tracer Tracer Kinase->Tracer Binds High FRET High FRET Tracer->High FRET Proximity Eu-Ab_2 Eu-Antibody Kinase_2 Kinase Eu-Ab_2->Kinase_2 Binds Inhibitor Inhibitor Kinase_2->Inhibitor Binds Low FRET Low FRET Inhibitor->Low FRET Displacement Tracer_2 Tracer (displaced)

LanthaScreen™ Kinase Assay Principle

Radiometric Filter Binding Assay

This is a traditional and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.

Materials:

  • Kinase of interest

  • Specific peptide or protein substrate

  • Test inhibitor

  • Kinase reaction buffer

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Phosphocellulose filter plates or paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate, combine the kinase, substrate, and inhibitor in the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Capture and Washing:

    • Spot a portion of the reaction mixture onto the phosphocellulose filter. The phosphorylated substrate will bind to the filter.

    • Wash the filters extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection and Analysis:

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is directly proportional to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Kinase + Substrate + [γ-³²P]ATP Kinase + Substrate + [γ-³²P]ATP ³²P-Substrate + ADP ³²P-Substrate + ADP Kinase + Substrate + [γ-³²P]ATP->³²P-Substrate + ADP Kinase Reaction Spot on Filter Spot on Filter ³²P-Substrate + ADP->Spot on Filter Transfer Wash Filter Wash Filter Spot on Filter->Wash Filter Remove free ³²P-ATP Count Radioactivity Count Radioactivity Wash Filter->Count Radioactivity Detection

Radiometric Kinase Assay Workflow

Key Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for interpreting the biological consequences of inhibition. Below are simplified diagrams of the p38 MAPK, VEGFR2, and Src signaling pathways, which are common targets for imidazo[1,2-a]pyridine-based inhibitors.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and cytokines, regulating processes such as inflammation, apoptosis, and cell differentiation.[2]

Stress/Cytokines Stress/Cytokines MAP3Ks (e.g., TAK1, ASK1) MAP3Ks (e.g., TAK1, ASK1) Stress/Cytokines->MAP3Ks (e.g., TAK1, ASK1) MKK3/6 MKK3/6 MAP3Ks (e.g., TAK1, ASK1)->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Targets (e.g., MK2, ATF2) Downstream Targets (e.g., MK2, ATF2) p38 MAPK->Downstream Targets (e.g., MK2, ATF2) Inflammation/Apoptosis Inflammation/Apoptosis Downstream Targets (e.g., MK2, ATF2)->Inflammation/Apoptosis

p38 MAPK Signaling Cascade

VEGFR2 Signaling Pathway

VEGFR2 is a key receptor tyrosine kinase that mediates the effects of Vascular Endothelial Growth Factor (VEGF), playing a central role in angiogenesis (the formation of new blood vessels).[1][3]

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K PKC PKC PLCγ->PKC Akt Akt PI3K->Akt RAF-MEK-ERK RAF-MEK-ERK PKC->RAF-MEK-ERK Cell Proliferation/Survival Cell Proliferation/Survival Akt->Cell Proliferation/Survival RAF-MEK-ERK->Cell Proliferation/Survival Angiogenesis Angiogenesis Cell Proliferation/Survival->Angiogenesis

VEGFR2 Signaling Pathway

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, migration, and survival. Its dysregulation is often associated with cancer.

Growth Factors/Integrins Growth Factors/Integrins Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors/Integrins->Receptor Tyrosine Kinases Src Src Receptor Tyrosine Kinases->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K/Akt PI3K/Akt Src->PI3K/Akt RAS/MAPK RAS/MAPK Src->RAS/MAPK Cell Proliferation/Migration/Survival Cell Proliferation/Migration/Survival FAK->Cell Proliferation/Migration/Survival STAT3->Cell Proliferation/Migration/Survival PI3K/Akt->Cell Proliferation/Migration/Survival RAS/MAPK->Cell Proliferation/Migration/Survival

Src Kinase Signaling Cascade

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. A thorough assessment of their selectivity profile is paramount for advancing these compounds through the drug discovery pipeline. This guide provides the necessary framework for such an evaluation, including detailed experimental protocols and an understanding of the key signaling pathways involved. While comprehensive kinome-wide data for the specific target scaffold is currently limited, the principles and methodologies outlined here will enable researchers to rigorously characterize the selectivity of their proprietary compounds and make informed decisions for further development. As more data on this chemical series becomes available, a more direct and comprehensive comparison will be possible.

References

in vivo validation of the therapeutic potential of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific in vivo validation data for 3-Acetyl-2-methylimidazo[1,2-a]pyridine is not extensively available in the public domain, numerous derivatives have shown significant therapeutic potential in preclinical in vivo models, particularly in the field of oncology. This guide provides a comparative overview of the in vivo validation of several potent imidazo[1,2-a]pyridine derivatives, focusing on their anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

The primary mechanisms of action for the anticancer effects of many imidazo[1,2-a]pyridine derivatives involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Two of the most prominently implicated pathways are the PI3K/AKT/mTOR and the STAT3/NF-κB signaling cascades.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the in vivo performance of selected imidazo[1,2-a]pyridine derivatives from published studies, offering a quantitative comparison of their anticancer efficacy.

Compound ID/ReferenceTherapeutic AreaAnimal ModelCancer Cell LineDosing RegimenKey In Vivo Efficacy DataMechanism of Action
Compound 15a [1]Colorectal CancerXenograftHCT116, HT-29Not SpecifiedSignificant tumor growth inhibition in both HCT116 and HT-29 xenografts with no obvious effect on body weight.PI3K/mTOR dual inhibitor
MBM-17S & MBM-55S [2]CancerNot SpecifiedNot SpecifiedNot SpecifiedSignificantly suppressed tumor growth in vivo without apparent toxicity.Nek2 inhibitors
Compound 22e [3]CancerNot SpecifiedEBC-1Not SpecifiedSignificant tumor growth inhibition (TGI = 75%) with good oral bioavailability (F = 29%).c-Met inhibitor
Thiazole Derivative 12 [4]Cervical CancerMouse XenograftHeLa25 mg/kg (intraperitoneally)Suppressed tumor growth by 37%.Selective p110alpha inhibitor
Unnamed Imidazo[1,2-a]pyridine [5]Cervical CancerMouse XenograftHeLa50 mg/kgSignificantly inhibits HeLa human cervical tumor xenografts growth.PI3Kα inhibitor
Compound 42 [6]Gastric CancerNot SpecifiedAGS, MGC-803Not SpecifiedDemonstrated significant effects on inhibiting the growth of human gastric cancer cell lines.STAT3 inhibitor

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of the compared imidazo[1,2-a]pyridine derivatives are largely attributed to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[4][5] Its aberrant activation is a common event in many human cancers, making it a prime target for cancer therapy. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.[1][5]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

PI3K/AKT/mTOR signaling pathway inhibition.
STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation, immunity, and cancer.[7][8] Constitutive activation of these pathways is frequently observed in tumors and is associated with tumor cell proliferation, survival, invasion, and immunosuppression.[7]

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 inhibits phosphorylation Imidazopyridine->IKK inhibits

STAT3/NF-κB signaling pathway inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key in vivo experiments cited in the comparison.

Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of imidazo[1,2-a]pyridine derivatives in a xenograft mouse model.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture injection 2. Subcutaneous Injection into Mice cell_culture->injection tumor_growth 3. Tumor Growth Monitoring injection->tumor_growth treatment 4. Treatment with Imidazo[1,2-a]pyridine Derivative tumor_growth->treatment measurement 5. Tumor Volume Measurement treatment->measurement measurement->measurement endpoint 6. Endpoint Analysis (Tumor Weight, Biomarkers) measurement->endpoint end End endpoint->end

Workflow for a typical xenograft study.

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., HeLa, HCT116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Athymic nude mice (4-6 weeks old) are typically used for these studies. Animals are housed in a pathogen-free environment with ad libitum access to food and water.

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 106 to 1 x 107 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth and Treatment Initiation:

  • Tumor growth is monitored regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • The imidazo[1,2-a]pyridine derivative is administered via a specified route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The vehicle used for the control group is administered in parallel.

4. Efficacy Evaluation:

  • Tumor volume is measured at regular intervals throughout the study. Tumor volume is often calculated using the formula: (length x width²)/2.

  • Body weight is also monitored as an indicator of toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

5. Statistical Analysis:

  • Tumor growth inhibition (TGI) is calculated as a percentage.

  • Statistical significance between the treatment and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA.

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The derivatives highlighted in this guide demonstrate significant in vivo therapeutic potential, primarily through the inhibition of the PI3K/AKT/mTOR and STAT3/NF-κB signaling pathways. The provided data and experimental outlines offer a valuable starting point for researchers looking to build upon these findings and develop new, more effective cancer therapies. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and long-term toxicity of these compounds is warranted to advance them into clinical development.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Acetyl-2-methylimidazo[1,2-a]pyridine: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information, including operational and disposal plans, to serve as a foundational resource for laboratory safety and chemical handling.

Immediate Safety and Logistical Information

The proper disposal of 3-Acetyl-2-methylimidazo[1,2-a]pyridine is critical for ensuring laboratory safety and environmental compliance. As with many novel or specialized chemical compounds, it should be treated as hazardous waste unless explicitly stated otherwise in the manufacturer's SDS.

Key Safety and Disposal Principles:

  • Always consult the SDS: The Safety Data Sheet is the primary source of information for handling and disposal.

  • Assume hazardous properties: In the absence of specific data, treat the compound as toxic and an environmental hazard.

  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the compound and its waste should occur in a certified chemical fume hood.

  • Prevent environmental release: Do not pour this chemical down the drain or dispose of it in regular trash.[1] Spills should be contained and cleaned up immediately with an inert absorbent material.[1][2]

  • Professional Disposal: All waste containing this chemical must be disposed of through a licensed and approved hazardous waste disposal company.[1]

Hazard Data for Structurally Similar Compound: 3-Acetylpyridine

To provide context, the following table summarizes quantitative hazard data for the related compound, 3-Acetylpyridine. This information illustrates the type of data that should be sought in the SDS for this compound.

Hazard InformationData for 3-AcetylpyridineSource
GHS Classification Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Acute Aquatic Toxicity (Category 2)
Signal Word Danger[2]
Hazard Statements H301: Toxic if swallowed. H315: Causes skin irritation. H401: Toxic to aquatic life.[2]
UN Number 2810 (for Toxic Liquid, Organic, N.O.S.)[3]
Hazard Class 6.1 (Toxic Liquid)[3]
Packing Group III[3]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols are standard procedures for the disposal of hazardous chemical waste and should be adapted based on the specific guidance in the SDS for this compound.

Protocol 1: Disposal of Concentrated or Unused Chemical

This protocol outlines the steps for disposing of the pure compound or its concentrated solutions.

  • Containerization:

    • Place the waste in its original container or a designated, compatible, and leak-proof hazardous waste container.[1]

    • Ensure the container is tightly sealed to prevent leaks or evaporation.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard pictograms (e.g., toxic).

  • Segregation and Storage:

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area.

    • Segregate the waste from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[3]

    • The storage area should be locked to restrict access.[2]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the waste contractor with a copy of the chemical's SDS.

Protocol 2: Disposal of Dilute Solutions and Contaminated Materials

This protocol covers the disposal of dilute experimental solutions and materials contaminated with the compound.

  • Aqueous Waste:

    • Collect all dilute aqueous solutions containing the compound in a designated hazardous waste container. Do not pour down the drain.

  • Contaminated Solids:

    • Items such as used gloves, absorbent pads from spill cleanups, and contaminated labware must be collected as solid hazardous waste.

    • Place these items in a separate, clearly labeled, and sealed waste bag or container.

  • Disposal:

    • Dispose of both liquid and solid contaminated waste through your institution's hazardous waste program.

Mandatory Visualization: Chemical Waste Disposal Workflow

The following diagram outlines the logical steps and decision-making process for the proper disposal of a laboratory chemical such as this compound.

ChemicalDisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_stream Waste Stream Identification cluster_procedure Disposal Procedure start Waste Generated: This compound sds Obtain & Review Supplier's SDS start->sds ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat sds->ppe waste_type Determine Waste Type ppe->waste_type concentrated Concentrated / Unused Product waste_type->concentrated Concentrated contaminated Contaminated Materials (Gloves, Absorbents, Glassware) waste_type->contaminated Solid dilute Dilute Aqueous Solutions waste_type->dilute Dilute containerize Collect in a Labeled, Sealed, Compatible Container concentrated->containerize contaminated->containerize dilute->containerize segregate Segregate from Incompatibles containerize->segregate store Store in Secure Secondary Containment segregate->store dispose Arrange Pickup by Licensed Waste Disposal Service store->dispose

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.